N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Description
BenchChem offers high-quality N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,1-dimethyl-4,5,6,7-tetrahydroindazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-10-8-4-3-5-9-7(8)6-11-12(9)2/h6,8,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIODOVASIYUGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2=C1C=NN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094844-96-8 | |
| Record name | N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for preparing N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, a substituted tetrahydroindazole derivative of interest in medicinal chemistry. The guide details two primary synthetic strategies, focusing on the logical construction of the core tetrahydroindazole scaffold followed by the introduction of the requisite N-methyl substituents. Key transformations, including the formation of the indazolone core, reductive amination, and N-methylation techniques, are discussed in depth. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
Introduction
Substituted indazoles and their partially saturated analogs, such as the 4,5,6,7-tetrahydroindazoles, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. These activities include, but are not limited to, anti-inflammatory, analgesic, and kinase inhibitory effects. The specific substitution pattern on the indazole core and the appended functionalities can significantly modulate the pharmacological profile of these molecules.
The target molecule, N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, features a tetrahydroindazole core with methylation at the N1 position of the pyrazole ring and on the 4-amino group. This substitution pattern may influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical parameters for its interaction with biological targets. This guide will explore the chemical principles and practical methodologies for the efficient synthesis of this compound.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests that the final N-methylamino group can be installed via reductive amination of a ketone precursor. This leads back to a key intermediate, 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one . This intermediate, in turn, can be synthesized from a suitable cyclic 1,3-dicarbonyl compound and methylhydrazine.
Caption: Retrosynthetic analysis of the target compound.
Synthetic Strategies and Methodologies
The synthesis of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can be approached through two primary strategies, both commencing with the formation of the key intermediate, 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one .
Part 1: Synthesis of the Key Intermediate: 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one
The formation of the tetrahydroindazole core is typically achieved through a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] In this case, the reaction of a cyclohexane-1,3-dione derivative with methylhydrazine yields the desired N1-methylated indazolone.[2]
Reaction Scheme:
Caption: Formation of the key indazolone intermediate.
Experimental Protocol:
-
Reaction Setup: To a solution of the cyclohexane-1,3-dione derivative (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one .
Part 2: Conversion of the Ketone to the N,N-Dimethylamine
With the key indazolone intermediate in hand, the next crucial step is the introduction of the N-methylamino group at the C4 position. This can be achieved via two effective strategies.
This strategy involves the initial formation of a primary amine, which is subsequently methylated.
Step 2a: Reductive Amination with Ammonia
The 4-oxo group is converted to a primary amine using a source of ammonia and a reducing agent.
Reaction Scheme:
Caption: Two-step synthesis of the target compound.
Experimental Protocol (Reductive Amination):
-
Imine Formation: To a solution of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq) or a solution of ammonia in methanol. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is added portion-wise to the reaction mixture.[3] The pH of the reaction should be maintained between 6 and 7.
-
Work-up and Purification: After the reaction is complete, the solvent is evaporated. The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, 4-amino-1-methyl-4,5,6,7-tetrahydro-1H-indazole , can be purified by column chromatography.
Step 2b: N-Methylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary amines to tertiary amines without the formation of quaternary ammonium salts.[4][5]
Experimental Protocol (Eschweiler-Clarke Reaction):
-
Reaction Setup: To a flask containing 4-amino-1-methyl-4,5,6,7-tetrahydro-1H-indazole (1.0 eq), add an excess of formic acid (e.g., 5-10 eq) and formaldehyde (aqueous solution, e.g., 37%, 5-10 eq).[6]
-
Reaction Conditions: The reaction mixture is heated to reflux (around 100 °C) for several hours. The evolution of carbon dioxide indicates the progress of the reaction.[4]
-
Work-up and Purification: After cooling, the reaction mixture is made basic by the careful addition of an aqueous solution of sodium hydroxide. The product is then extracted with an organic solvent. The organic extracts are combined, dried, and concentrated. The final product, N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine , is purified by column chromatography.
This more convergent approach directly introduces the N-methylamino group in a single step from the ketone intermediate.
Reaction Scheme:
Caption: One-pot synthesis of the target compound.
Experimental Protocol (Direct Reductive Amination):
-
Reaction Setup: Dissolve 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (1.0 eq) in a suitable solvent like methanol or 1,2-dichloroethane. Add a solution of methylamine (e.g., 40% in water or as a solution in THF/ethanol, 1.5-2.0 eq). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.[3][7]
-
Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine .
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one | C₈H₁₀N₂O | 150.18 | Cyclocondensation |
| 4-amino-1-methyl-4,5,6,7-tetrahydro-1H-indazole | C₈H₁₃N₃ | 151.21 | Reductive Amination |
| N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine | C₉H₁₅N₃ | 165.24 | Reductive Amination / N-Methylation |
Conclusion
The synthesis of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a multi-step process that can be achieved through well-established organic transformations. The key to a successful synthesis lies in the efficient construction of the 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one intermediate. From this pivotal compound, two viable strategies—a two-step reductive amination followed by N-methylation, or a more direct one-pot reductive amination with methylamine—can be employed to furnish the target molecule. The choice of strategy may depend on the availability of reagents, desired purity, and scalability of the synthesis. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize this and related substituted tetrahydroindazole derivatives for further investigation in drug discovery programs.
References
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
- Hassan, E. A., et al. (2014). 1, 3-cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions. International Journal of Current Research, 6(11), 9583-9637.
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. [Link]
-
Semantic Scholar. (n.d.). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. [Link]
-
SynArchive. (n.d.). Eschweiler-Clarke Reaction. [Link]
- Myers, A. G. (n.d.). Reductive Amination. In Chemistry 115 Handouts. Harvard University.
-
ResearchGate. (2023). (PDF) 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. [Link]
- Sahu, S. K., & Panda, C. S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 10(4), 584-601.
-
PMC. (2014). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. [Link]
-
YouTube. (2022, May 7). Eschweiler-Clarke Reaction. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Scribd. (n.d.). Cyclohexane-1,3-Dione Reactions Guide. [Link]
-
PMC. (2013). One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
Molecules. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. [Link]
-
Sciforum. (2021). Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations. [Link]
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Biotage. (n.d.). Reductive Amination with Solid Supported MP-Cyanoborohydride or MP-Triacetoxy- borohydride Using Microwave Heating. [Link]
-
Asian Journal of Chemistry. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]
-
ChemSynthesis. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. [Link]
-
ResearchGate. (2021). (PDF) (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. [Link]
-
Academia.edu. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
Sources
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. journalcra.com [journalcra.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. prepchem.com [prepchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Tetrahydroindazole Scaffolds: A Technical Guide to Biological Activity & Lead Optimization
Abstract The 4,5,6,7-tetrahydroindazole (THI) scaffold represents a versatile pharmacophore in modern medicinal chemistry, distinct from its fully aromatic indazole counterpart due to the saturation of the fused benzene ring. This saturation alters the electronic landscape and steric profile, enabling unique binding modes with targets such as Heat Shock Protein 90 (HSP90), Cyclooxygenase-2 (COX-2), and bacterial DNA gyrase. This technical guide synthesizes the biological activity, structure-activity relationships (SAR), and experimental protocols necessary for developing THI derivatives, specifically for researchers in oncology and inflammation drug discovery.
The Core Scaffold: Chemical Architecture
The 4,5,6,7-tetrahydroindazole core consists of a pyrazole ring fused to a cyclohexane ring. Unlike the planar, fully aromatic indazole, the cyclohexane ring in THI adopts a half-chair or boat conformation, providing a non-planar topology that is critical for fitting into hydrophobic pockets of enzymes like HSP90.
Key Structural Features:
-
Tautomerism: Exists primarily as 1H- or 2H- tautomers.[1] Substitution at N1 or N2 locks the tautomeric state, drastically affecting bioactivity.
-
Lipophilicity: The saturated ring increases logP compared to indazole, enhancing membrane permeability but requiring careful optimization of polar substituents to maintain solubility.
Therapeutic Mechanisms & Biological Activity[1][2][3]
Oncology: HSP90 Inhibition
THI derivatives function as ATP-competitive inhibitors of the N-terminal or C-terminal domain of HSP90.
-
Mechanism: The THI moiety mimics the adenosine ring of ATP. By occupying the ATP-binding pocket, these compounds prevent the hydrolysis of ATP, which is required for the chaperone cycle.
-
Downstream Effects: Inhibition leads to the degradation of "client proteins" essential for tumor survival, including HER2, c-MET, EGFR, and AKT .
-
Key Compound: SNX-2122 (and its prodrug SNX-5422) utilizes a THI core to achieve high affinity for HSP90, showing efficacy in HER2+ breast cancer models and non-small cell lung cancer (NSCLC).
Inflammation: Selective COX-2 Inhibition
THI derivatives exhibit significant anti-inflammatory properties by selectively inhibiting COX-2 over COX-1.
-
Binding Mode: Molecular modeling suggests the THI scaffold sits in the hydrophobic channel of COX-2. A key interaction often involves a pi-cation bond between the pyrazole ring and Arg106 , stabilizing the inhibitor within the active site.
-
Efficacy: In carrageenan-induced paw edema models, 1-aryl-THI-5-carboxylic acids have demonstrated ED50 values comparable to standard NSAIDs, with reduced gastric ulcerogenicity due to COX-2 selectivity.
Antimicrobial: DNA Gyrase Targeting
-
Target: Bacterial Type II Topoisomerases (DNA Gyrase and Topo IV).
-
Activity: 3-substituted THI derivatives have shown broad-spectrum activity against S. aureus (Gram-positive) and E. coli (Gram-negative). The mechanism involves stabilizing the DNA-enzyme cleavage complex, leading to bacterial cell death.
Structure-Activity Relationships (SAR)[4][5]
The biological profile of THI derivatives is tightly controlled by substitution patterns at three key positions.
| Position | Modification | Effect on Activity |
| N1 / N2 | Aryl / Alkyl substitution | Critical Switch. • N1-Aryl: Favored for Anti-inflammatory (COX-2) and Antimicrobial activity.• N2-Aryl: Often enhances CNS activity (Sigma receptors) and modifies metabolic stability. |
| C3 | Hydrophobic groups (CF3, Phenyl) | Potency Driver. • Bulky hydrophobic groups (e.g., tert-butyl, CF3) increase affinity for the hydrophobic pockets of HSP90 and COX-2.• Polar groups here often decrease potency. |
| C4 - C7 | Gem-dimethyl / Carbonyl | Conformational Lock. • Gem-dimethyl at C6 (e.g., in SNX-2122) locks the cyclohexane ring conformation, improving fit in the HSP90 pocket.• C4-oxo groups can serve as H-bond acceptors. |
Visualization: SAR Logic Map
Figure 1: Structural optimization logic for the Tetrahydroindazole scaffold.
Experimental Protocols
Synthesis: General Cyclocondensation
Objective: Efficient synthesis of the N1-substituted THI core.
-
Reagents: 2-Acetylcyclohexanone (1.0 eq), Substituted Phenylhydrazine Hydrochloride (1.1 eq), Ethanol (Solvent), Acetic Acid (Catalyst).
-
Procedure:
-
Dissolve 2-acetylcyclohexanone in absolute ethanol (5 mL/mmol).
-
Add phenylhydrazine HCl and 2-3 drops of glacial acetic acid.
-
Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from ethanol/water.
-
-
Validation: 1H NMR should show the disappearance of the ketone signal and the appearance of the pyrazole proton (if C3 is unsubstituted) or specific R-group signals.
Biological Assay: In Vitro COX-2 Inhibition (Fluorescent)
Objective: Quantify the potency of THI derivatives against COX-2 enzyme. Principle: Measures the conversion of arachidonic acid to PGG2, utilizing 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) which reacts with PGG2 to produce highly fluorescent Resorufin.
Protocol:
-
Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 3 µM EDTA and 30 µM Hematin.
-
Enzyme Incubation:
-
Add 10 µL of recombinant human COX-2 enzyme (approx. 0.5 units) to wells.
-
Add 10 µL of Test Compound (dissolved in DMSO, final conc. <2% DMSO).
-
Incubate at 25°C for 5 minutes to allow inhibitor binding.
-
-
Substrate Addition:
-
Add 10 µL of Arachidonic Acid (100 µM final) + ADHP (10 µM final).
-
-
Measurement:
-
Incubate for 2–5 minutes.
-
Read Fluorescence: Excitation 530 nm / Emission 590 nm.
-
-
Data Analysis:
-
Calculate % Inhibition =
. -
Plot log(concentration) vs. % Inhibition to determine IC50.
-
Mechanism of Action Visualization
HSP90 Inhibition Pathway
The following diagram illustrates how THI derivatives (like SNX-2122) disrupt cancer cell survival.
Figure 2: Mechanism of HSP90 inhibition by THI derivatives leading to client protein degradation.
Data Summary: Potency Benchmarks
The following table summarizes key activity data from recent literature for benchmarking new derivatives.
| Compound ID | Target | Activity (IC50 / MIC) | Reference |
| SNX-2122 | HSP90 (HER2+ Cancer) | 33 nM (HSP90 binding) | [1] |
| Compound 12d | HER2+ Breast Cancer (BT474) | 6.86 µM | [2] |
| Compound 3f | S. aureus (Antibacterial) | 7.81 µg/mL (MIC) | [3] |
| Compound 3ab | COX-2 (Anti-inflammatory) | Equivalent to Celecoxib | [4] |
| Compound 7t | Sigma-2 Receptor | 1.8 nM ( | [5] |
References
-
Update on Hsp90 Inhibitors in Clinical Trial . National Institutes of Health (NIH). Available at: [Link]
-
Discovery of indazole inhibitors for heat shock protein 90 as anti-cancer agents . PubMed.[2] Available at: [Link]
-
Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole Derivatives . ResearchGate.[3][4] Available at: [Link]
-
Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors . Arabian Journal of Chemistry. Available at: [Link]
-
Development of Tetrahydroindazole‐Based Potent and Selective Sigma‐2 Receptor Ligands . ChemMedChem. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine molecular weight and formula
Executive Summary
N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS: 1094844-96-8) represents a critical bicyclic pharmacophore in medicinal chemistry, particularly within the development of serotonin (5-HT) receptor modulators and sigma receptor ligands.[1] Structurally, it serves as a conformationally restricted bioisostere of tryptamine, offering enhanced metabolic stability and selectivity profiles compared to flexible indole derivatives.
This guide provides a definitive technical analysis of the compound, establishing its physicochemical baseline, a validated synthetic route via reductive amination, and a structural validation protocol for researchers utilizing this moiety as a fragment in fragment-based drug discovery (FBDD).
Physicochemical Characterization
Core Identity & Constants
The following data establishes the quantitative baseline for stoichiometric calculations and analytical method development.
| Parameter | Value | Technical Context |
| IUPAC Name | N,1-dimethyl-4,5,6,7-tetrahydroindazol-4-amine | Official nomenclature |
| CAS Number | 1094844-96-8 | Unique identifier |
| Molecular Formula | C₉H₁₅N₃ | Stoichiometric basis |
| Molecular Weight | 165.24 g/mol | Average mass for dosing |
| Monoisotopic Mass | 165.1266 Da | For HRMS validation ([M+H]⁺ = 166.1339) |
| CLogP (Predicted) | ~0.8 – 1.1 | Lipophilicity; indicates good CNS penetration potential |
| pKa (Calculated) | ~9.2 (Secondary Amine) | Basic; exists as cation at physiological pH |
| Topological Polar Surface Area | ~24 Ų | Favorable for blood-brain barrier (BBB) permeation |
Structural Analysis
The molecule consists of a tetrahydroindazole core.[2][3] The saturation of the benzene ring (positions 4,5,6,[4]7) introduces chirality at the C4 position.
-
Chirality: The C4 carbon is a stereocenter. Synthetic samples are typically racemates (
) unless asymmetric synthesis or chiral resolution is employed. -
Tautomerism: The 1-methyl substitution locks the pyrazole ring, preventing the
tautomeric shift common in unsubstituted indazoles.
Synthetic Architecture
Objective: Synthesize N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine with high regioselectivity.
Retrosynthetic Logic
Direct alkylation of the amine is prone to over-alkylation (quaternary ammonium formation). The most robust route is Reductive Amination of the corresponding ketone precursor. This approach allows for the introduction of the nitrogen chirality and avoids poly-alkylation.
Validated Protocol: Reductive Amination
Precursor: 1-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one.[1]
Step-by-Step Methodology
-
Imine Formation:
-
Charge a reaction vessel with 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1.0 eq) dissolved in anhydrous Methanol (MeOH).
-
Add Methylamine (2.0 M in THF, 3.0 eq) and Titanium(IV) isopropoxide (1.5 eq). The Ti(OiPr)₄ acts as a Lewis acid to facilitate imine formation and scavenge water.
-
Condition: Stir at ambient temperature for 6–12 hours under Nitrogen (
).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Cautiously add Sodium Borohydride (
, 2.0 eq) portion-wise. Note: Sodium Cyanoborohydride ( ) can be used for milder conditions if acid-sensitive groups are present, but is sufficient here.[1] -
Allow to warm to room temperature and stir for 3 hours.
-
-
Workup & Purification:
-
Quench with 1N NaOH (to decompose titanium complexes).
-
Filter through a Celite pad to remove titanium salts.
-
Extract filtrate with Dichloromethane (DCM) (3x).
-
Dry organic phase over
and concentrate.[5] -
Purification: Flash column chromatography (Silica gel). Eluent: DCM:MeOH:NH₄OH (90:9:1).
-
Synthetic Workflow Diagram
Figure 1: Linear synthetic pathway from commodity starting materials to the target amine.[1]
Analytical Validation (QC)
Trustworthiness in chemical biology relies on proving identity. The following spectral signatures confirm the structure.
Proton NMR (¹H NMR) Prediction
Solvent:
- 7.30 ppm (1H, s): Pyrazole C3-H. Distinctive singlet indicating the aromatic portion.
- 3.70 ppm (3H, s): N1-Methyl group (on the pyrazole).
- 3.60 ppm (1H, m): C4-H (methine proton). This signal will be a multiplet due to coupling with C5 protons.
- 2.45 ppm (3H, s): N-Methyl group (on the amine).
- 2.60 - 1.60 ppm (6H, m): Methylene protons of the cyclohexyl ring (C5, C6, C7).
Mass Spectrometry (LC-MS)[1]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Parent Ion:
. -
Fragmentation Pattern:
-
Loss of Methylamine (
, -31 Da) fragment at (Tetrahydroindazole carbocation).
-
Analytical Logic Diagram
Figure 2: Decision tree for structural validation and quality control.
Biological Relevance & Application
This molecule is rarely a final drug but frequently a privileged scaffold .
-
5-HT3 Antagonism: The tetrahydroindazole core mimics the bicyclic nature of tropane found in cocaine or the indazole in Granisetron. The 4-amino position allows for the attachment of bulky amides or esters required for receptor binding pockets.
-
Sigma-1 Receptor Ligands: N-alkylated amines on hydrophobic bicyclic cores are classic pharmacophores for Sigma-1 receptors, involved in neuroprotection and pain modulation.[1]
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of 165, it is an ideal "fragment." It has high ligand efficiency (LE) potential. Researchers screen this fragment against crystal structures to find binding hotspots before "growing" the molecule into a lead candidate.
References
-
PubChem. (n.d.).[2][6][7][8] 4,5,6,7-Tetrahydro-1H-indazole (Parent Core Structure Data). National Library of Medicine.[8] Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for reductive amination methodology). Retrieved from [Link]
-
Bermudez, J., et al. (1990). Indazole esters and amides as 5-HT3 receptor antagonists. Journal of Medicinal Chemistry. (Context for tetrahydroindazole pharmacophore). Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CID 9881265 | C9H15N5O3 | CID 9881265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isopropylaminophenazin | C15H15N3 | CID 91049127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CID 77773111 | C9H15N5O | CID 77773111 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic data for N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (NMR, IR, Mass Spec)
Technical Guide: Spectroscopic Characterization of N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Executive Summary This technical guide provides a comprehensive spectroscopic profile for N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS: 1094844-96-8), a critical heterocyclic building block in the synthesis of serotonin 5-HT3 receptor antagonists and other bioactive indazole derivatives. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures, grounded in the structural analysis of the tetrahydroindazole core.[1] It emphasizes the differentiation of regioisomers (N1 vs. N2 methylation) and provides validated experimental protocols for analytical verification.
Structural Analysis & Nomenclature
-
IUPAC Name: N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine[2][3]
-
Molecular Formula: C
H N [4] -
Molecular Weight: 165.24 g/mol [4]
-
Core Scaffold: 4,5,6,7-Tetrahydroindazole (fused pyrazole-cyclohexane system).
-
Stereochemistry: The C4 position is chiral. Unless specified as an enantiomer, the data typically refers to the racemate.
Structural Diagram (Graphviz):
Caption: Structural decomposition highlighting key functional sites for spectroscopic assignment.
Mass Spectrometry (MS) Profile
Mass spectrometry is the primary method for confirming molecular weight and analyzing fragmentation patterns indicative of the tetrahydroindazole core.
Experimental Mode: Electrospray Ionization (ESI), Positive Mode (+).
| Parameter | Value | Interpretation |
| Monoisotopic Mass | 165.13 Da | Calculated for C |
| [M+H] | 166.14 | Protonated molecular ion (Base Peak) |
| [M+Na] | 188.12 | Sodium adduct (common in unbuffered solvents) |
| Key Fragment 1 | 135.09 | [M - NH |
| Key Fragment 2 | 108.06 | Retro-Diels-Alder (RDA) fragmentation of the cyclohexene ring. |
Mechanism of Fragmentation: The primary fragmentation pathway involves the loss of the exocyclic amine group. In high-energy collision-induced dissociation (CID), the pyrazole ring is robust, but the saturated ring may undergo dehydrogenation or ring-opening.
Infrared Spectroscopy (IR) Data
IR analysis is crucial for verifying the secondary amine functionality and the integrity of the heteroaromatic system.
Sampling Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
| Functional Group | Wavenumber (cm | Intensity | Assignment |
| N-H Stretch | 3250 – 3350 | Medium, Broad | Secondary amine (-NH-Me) stretching vibration. |
| C-H Stretch (Ar) | 3050 – 3100 | Weak | Heteroaromatic C-H stretch (C3-H of pyrazole). |
| C-H Stretch (Alk) | 2850 – 2950 | Strong | Aliphatic C-H stretching of the cyclohexyl ring and methyl groups. |
| C=N / C=C | 1580 – 1620 | Medium | Pyrazole ring breathing and C=N stretching. |
| N-H Bend | 1450 – 1480 | Medium | Scissoring vibration of the secondary amine/methyls. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for structural elucidation. The data below represents the consensus chemical shifts expected for this molecule in CDCl
H NMR (Proton NMR) - 400 MHz
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| C3-H | 7.25 – 7.35 | Singlet (s) | 1H | - | Characteristic pyrazole aromatic proton; deshielded by N1/N2. |
| N1-CH | 3.68 – 3.75 | Singlet (s) | 3H | - | N-Methyl on the aromatic ring is significantly deshielded. |
| C4-H | 3.60 – 3.70 | Multiplet (m) | 1H | - | Methine proton at the chiral center; overlaps with N1-Me or solvent. |
| C7-H | 2.55 – 2.65 | Triplet/Multiplet | 2H | ~6.5 | Allylic-like position, adjacent to the pyrazole ring (deshielded). |
| N-CH | 2.45 – 2.50 | Singlet (s) | 3H | - | Methyl group attached to the secondary amine. |
| C5/C6-H | 1.70 – 2.00 | Multiplet (m) | 4H | - | Methylene protons of the saturated ring (upfield region). |
| N-H | 1.50 – 2.00 | Broad (br s) | 1H | - | Exchangeable amine proton; shift varies with concentration/water. |
Critical Regioisomer Check (NOESY): To confirm the 1-methyl vs. 2-methyl isomer:
-
1-Methyl Isomer: Strong NOE correlation between N1-Me (
3.7 ppm) and C7-H ( 2.6 ppm). -
2-Methyl Isomer: Strong NOE correlation between N2-Me and C3-H .
C NMR (Carbon NMR) - 100 MHz
| Position | Shift ( | Type | Assignment |
| C3 | 138.0 – 140.0 | CH | Pyrazole aromatic carbon. |
| C7a | 139.0 – 141.0 | C | Bridgehead carbon (adjacent to N1).[5] |
| C3a | 115.0 – 117.0 | C | Bridgehead carbon (adjacent to C3). |
| C4 | 55.0 – 58.0 | CH | Chiral center attached to amine (deshielded by Nitrogen). |
| N1-CH | 35.0 – 36.0 | CH | Methyl on pyrazole nitrogen. |
| N-CH | 33.0 – 34.0 | CH | Methyl on amine. |
| C7 | 22.0 – 24.0 | CH | Methylene adjacent to pyrazole. |
| C6 | 20.0 – 22.0 | CH | Methylene. |
| C5 | 18.0 – 20.0 | CH | Methylene. |
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Mass: Weigh 5–10 mg of the sample into a clean vial.
-
Solvent: Add 0.6 mL of CDCl
(Chloroform-d) or DMSO-d .-
Note: DMSO-d
is preferred if the amine salt is being analyzed or if solubility is poor. In DMSO, the N-H proton may appear as a distinct quartet (coupled to methyl) or broad singlet downfield.
-
-
Filtration: If any turbidity exists, filter through a cotton plug within a glass pipette into the NMR tube.
-
Acquisition: Run standard proton (16 scans) and carbon (256-1024 scans) sequences.
Protocol B: Differentiation of Isomers (Workflow)
Caption: Logical workflow for distinguishing the 1-methyl and 2-methyl regioisomers using NMR.
References
-
Structural Analogues & Synthesis: Gaikwad, S. et al. "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one." Journal of Medicinal and Chemical Sciences, 2022. Link Context: Provides synthetic routes and spectral expectations for 1-methyl-4,5,6,7-tetrahydroindazole derivatives.
-
Tautomerism in Indazoles: Pérez Medina, C. et al. "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones." Molecules, 2006, 11(6), 415-420. Link Context: Establishes the thermodynamic stability of the 1H-isomer over the 2H-isomer in tetrahydroindazoles.
-
General Spectroscopic Data for Tetrahydroindazoles: National Center for Biotechnology Information. "PubChem Compound Summary for CID 75317, 4,5,6,7-Tetrahydro-1H-indazole." PubChem, 2025.[6] Link Context: Baseline spectral data for the core scaffold used to interpolate substituent effects.
-
Commercial Reference Standards: ChemScene. "N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 1094844-96-8)."[2][7][8] ChemScene Product Catalog. Link Context: Verification of chemical identity, CAS number, and physical properties.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine | 1094844-96-8 [sigmaaldrich.com]
- 3. chem960.com [chem960.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1094844-96-8|N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine| Ambeed [ambeed.com]
- 8. N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine | 1094844-96-8 [chemicalbook.com]
The 4,5,6,7-Tetrahydroindazole Scaffold: A Technical Guide to Therapeutic Target Engagement and Optimization
Executive Summary
The 4,5,6,7-tetrahydroindazole (THI) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its fully aromatic indazole counterpart. Its partially saturated cyclohexane ring fused to a pyrazole core offers unique stereochemical opportunities and solubility profiles that facilitate binding to hydrophobic pockets in enzymes and receptors.
This guide analyzes the primary therapeutic targets of THI derivatives, specifically focusing on Human Dihydroorotate Dehydrogenase (hDHODH) in oncology/immunology and Human Neutrophil Elastase (HNE) in pulmonary inflammation. It provides a validated roadmap for synthesis, assay development, and mechanism-of-action elucidation.
Section 1: Structural Pharmacology & Chemical Space
The THI core (4,5,6,7-tetrahydro-1H-indazole) distinguishes itself from fully aromatic indazoles by the flexibility of the fused cyclohexane ring. This structural nuance allows for:
-
Vectorized Functionalization: The C4, C5, C6, and C7 positions allow for sp3 hybridization, enabling the introduction of chiral centers that can probe specific sub-pockets of target proteins.
-
Lipophilicity Tuning: The saturated ring increases logP compared to indazole, often improving membrane permeability, while the pyrazole NH acts as a critical hydrogen bond donor/acceptor.
Core Structure Analysis
The biological activity of THIs is heavily dependent on the substitution pattern at the N1 and C3 positions, and increasingly, the C4-oxo functionality.
| Position | Chemical Function | Therapeutic Relevance |
| N1 | H-bond Donor/Acceptor | Critical for binding affinity (e.g., Phe interaction in DHODH). |
| C3 | Hydrophobic/Polar Attachments | Determines selectivity (e.g., amide linkers for HNE inhibition). |
| C4 | Carbonyl (C=O) or Hydroxyl | Often mimics peptide bonds in protease inhibitors. |
| C5-C7 | Steric Bulk | Modulates solubility and metabolic stability. |
Section 2: Primary Therapeutic Target — Human Dihydroorotate Dehydrogenase (hDHODH)
Therapeutic Area: Oncology (AML), Rheumatoid Arthritis, Multiple Sclerosis.
Mechanism of Action
hDHODH is a flavin-dependent mitochondrial enzyme catalyzing the fourth step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate. Rapidly proliferating cells (T-cells, tumor cells) rely heavily on this de novo pathway, whereas resting cells utilize the salvage pathway.
THI derivatives act as ubiquinone-site inhibitors . They bind to the hydrophobic tunnel where ubiquinone (CoQ10) normally accepts electrons from FMN, effectively starving the cell of uridine monophosphate (UMP) and halting DNA/RNA synthesis.
Validated Hit-to-Lead Optimization
Recent studies (Ladds et al., J. Med. Chem.) have validated the 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-amine scaffold.
-
Key Interaction: The THI core occupies the ubiquinone binding tunnel.
-
Optimization: Introduction of a chiral amine at C4 improves fit within the narrow hydrophobic channel of hDHODH.
Figure 1: The de novo pyrimidine biosynthesis pathway highlighting the hDHODH bottleneck targeted by Tetrahydroindazoles.
Section 3: Secondary Target — Human Neutrophil Elastase (HNE)
Therapeutic Area: COPD, Acute Lung Injury, Cystic Fibrosis.
Mechanism of Action
HNE is a serine protease capable of degrading extracellular matrix components (elastin). Excessive HNE activity drives tissue destruction in inflammatory lung diseases.
-
THI Role: 1,5,6,7-Tetrahydro-4H-indazol-4-one derivatives serve as non-covalent, competitive inhibitors.
-
Binding Mode: The C4-carbonyl group of the THI scaffold anchors the molecule via hydrogen bonding in the S1/S2 pockets of the elastase active site, while N1-aryl substitutions provide hydrophobic interactions with the S1 specificity pocket (Val216).
Section 4: Experimental Protocols
General Synthesis: The Modified Knorr Protocol
To access the core 4,5,6,7-tetrahydroindazole scaffold efficiently, a condensation approach is recommended over ring-closing metathesis for scale and purity.
Reagents:
-
Cyclohexane-1,3-dione (or substituted derivatives).
-
Hydrazine hydrate or Phenylhydrazine.
-
Ethanol (solvent).
-
Catalytic Acetic Acid.
Step-by-Step Workflow:
-
Reactant Prep: Dissolve 10 mmol of cyclohexane-1,3-dione in 20 mL of EtOH.
-
Addition: Add 10-12 mmol of the hydrazine derivative dropwise at 0°C.
-
Cyclization: Add 3 drops of glacial acetic acid. Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Isolation: Cool to RT. Pour into ice water. The THI precipitate usually forms immediately.
-
Purification: Recrystallize from Ethanol/Water.
Figure 2: General synthetic pathway for the construction of the tetrahydroindazole core.
Validation Assay: hDHODH Inhibition (DCIP Reduction)
This colorimetric assay measures the reduction of 2,6-dichlorophenolindophenol (DCIP), which acts as a terminal electron acceptor, replacing Ubiquinone.
Materials:
-
Recombinant hDHODH (purified).
-
Substrates: Dihydroorotate (DHO), Decylubiquinone (co-substrate).
-
Chromophore: DCIP (Blue in oxidized form, colorless in reduced form).
-
Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
Protocol:
-
Preparation: Prepare assay buffer containing 60 µM DCIP and 20 µM Decylubiquinone.
-
Enzyme Addition: Add 10 nM hDHODH to the wells of a 96-well plate.
-
Inhibitor Incubation: Add THI test compounds (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM). Incubate for 10 mins at RT.
-
Initiation: Add Dihydroorotate (final conc. 200 µM) to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 600 nm (reduction of DCIP) kinetically for 20 minutes.
-
Analysis: Calculate IC50 by plotting the initial velocity (
) against log[Inhibitor].
Self-Validating Control:
-
Positive Control: Use Brequinar or Teriflunomide (known DHODH inhibitors). If these do not show IC50 < 100 nM, the assay conditions (likely the decylubiquinone concentration) are invalid.
-
Z-Factor: Ensure Z' > 0.5 for screening campaigns.
Section 5: Comparative Data Summary
The following table summarizes the potency of THI derivatives against key targets compared to standard inhibitors.
| Target | Compound Class | Key Interaction Site | Typical IC50 / Ki | Reference Standard |
| hDHODH | 1-phenyl-4,5,6,7-THI | Ubiquinone Tunnel | 10 – 50 nM | Brequinar (10 nM) |
| HNE | 1-phenyl-THI-4-one | S1/S2 Specificity Pocket | 20 – 100 nM | Sivelestat (20 nM) |
| Sigma-2 | N-substituted THI | Sigma-2 Binding Site | 5 – 50 nM | Siramesine |
References
-
Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase. Source: Journal of Medicinal Chemistry (2020). URL:[Link] Relevance: Establishes the THI scaffold as a potent DHODH inhibitor for autoimmune diseases.
-
1,5,6,7-Tetrahydro-4H-indazol-4-ones as Human Neutrophil Elastase (HNE) Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2021).[1][2] URL:[Link] Relevance: Defines the structural requirements (C4-ketone) for elastase inhibition.
-
Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives. Source: Letters in Organic Chemistry (2019). URL:[Link] Relevance: Provides the foundational synthetic protocols used in Section 4.1.
-
Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. Source: Journal of Medicinal Chemistry (2016). URL:[Link] Relevance: Validates the scaffold for CNS and oncology targets via Sigma-2 modulation.
Sources
An In-Depth Technical Guide on the Safety and Handling of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Abstract: This technical guide provides a comprehensive overview of the safety and handling protocols for the novel research chemical, N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. Due to the limited availability of specific toxicological data for this compound, this guide is built upon the foundational principles of chemical safety, risk assessment of uncharacterized substances, and analysis of structural analogs. The intended audience for this document includes researchers, chemists, and professionals in the field of drug development. The protocols and recommendations outlined herein are designed to foster a culture of safety and mitigate potential risks associated with the handling of this and other novel chemical entities.
Introduction: The Precautionary Principle with Novel Chemical Entities
The advancement of pharmaceutical and chemical research often involves the synthesis and utilization of novel compounds with limited or non-existent safety data. N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS No. 1094844-96-8) is one such research chemical.[1] The absence of a comprehensive toxicological profile necessitates a conservative approach to its handling and use.[2][3] This guide, therefore, operates on the precautionary principle, which dictates that a substance with unknown hazards should be treated as potentially hazardous until sufficient data is available to characterize its risk profile.
This document will provide a framework for the safe handling of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine by:
-
Characterizing the compound based on available data and structural analogs.
-
Outlining a systematic approach to hazard identification and risk assessment.
-
Detailing best practices for engineering controls, personal protective equipment (PPE), and safe laboratory procedures.
-
Providing clear protocols for emergency situations, including spills and exposures.
Compound Characterization and Analog Analysis
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1094844-96-8 | [1] |
| Molecular Formula | C₉H₁₅N₃ | [1] |
| Molecular Weight | 165.24 g/mol | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Structural Analogs and Potential Hazards
Given the lack of specific safety data for N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, it is prudent to assess the known hazards of structurally similar compounds. The core structure is a tetrahydro-indazole, which is a partially saturated version of the indazole scaffold.[4] Additionally, the presence of an amine functional group warrants particular attention.
-
Tetrahydro-indazole Core: The parent compound, 4,5,6,7-tetrahydro-1H-indazole, is classified as a skin and eye irritant and may cause respiratory irritation.[5]
-
Aromatic and Heterocyclic Amines: Amines as a class of compounds can present a range of health risks, including skin irritation, respiratory issues, and in some cases, allergic reactions.[6][7] Some heterocyclic aromatic amines (HAAs) that form during high-temperature cooking of meat have been identified as potential carcinogens.[8][9] While the subject compound is not an HAA in that context, the general reactivity and biological activity of heterocyclic amines suggest a cautious approach.
Based on this analysis, it is reasonable to presume that N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation.[10][11]
Hazard Identification and Risk Assessment
A thorough risk assessment is mandatory before commencing any work with this compound.[12][13] This process should be documented and reviewed by the principal investigator and the relevant safety personnel.
Risk Assessment Workflow
The following diagram illustrates a systematic workflow for assessing the risks associated with handling N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.
Sources
- 1. chemscene.com [chemscene.com]
- 2. twu.edu [twu.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine | 26396-86-1 | Benchchem [benchchem.com]
- 5. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. heterocyclic amines | Health Topics | NutritionFacts.org [nutritionfacts.org]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 13. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
Methodological & Application
Using N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine in high-throughput screening
Application Note: High-Throughput Screening & Library Generation using N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Executive Summary
This guide details the technical protocols for utilizing N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (hereafter referred to as Indaz-4-Me ) in High-Throughput Screening (HTS) campaigns.
Indaz-4-Me is a privileged secondary amine scaffold characterized by a tetrahydroindazole core. This structural motif is highly valued in medicinal chemistry for its ability to mimic peptide turns and its proven bioactivity against metabolic targets (e.g., Human Dihydroorotate Dehydrogenase, hDHODH ) and various G-Protein Coupled Receptors (GPCRs).
Unlike standard reagents, Indaz-4-Me serves two distinct roles in HTS:
-
Core Scaffold: A starting block for Diversity-Oriented Synthesis (DOS) to generate focused libraries of tertiary amides.
-
Fragment Probe: A low-molecular-weight ligand for Fragment-Based Drug Discovery (FBDD) using biophysical screening (SPR/NMR).
Compound Profile & Handling
Before initiating HTS workflows, the physicochemical integrity of the scaffold must be verified.
| Property | Specification | Relevance to HTS |
| Molecular Weight | 165.24 Da | Ideal for fragment screening (Rule of 3 compliant). |
| LogP | ~1.02 | High aqueous solubility; low risk of non-specific binding. |
| Functionality | Secondary Amine | Nucleophile for amide coupling, urea formation, or reductive amination. |
| Stereochemistry | Racemic (typically) | Contains one chiral center at C4. Enantiomers may exhibit differential potency. |
| Solubility | >100 mM in DMSO | Suitable for acoustic dispensing and high-concentration stocks. |
Handling Protocol:
-
Storage: Store powder at -20°C under desiccated conditions.
-
Stock Preparation: Dissolve in anhydrous DMSO to 100 mM. Sonicate for 5 minutes to ensure complete dissolution.
-
Freeze-Thaw: Limit to <5 cycles. Aliquot into single-use vials to prevent hydrolysis or oxidation of the secondary amine.
Application I: Parallel Library Synthesis Protocol
The most potent application of Indaz-4-Me is as a constant scaffold in a Combinatorial Library . By reacting this secondary amine with a diverse set of carboxylic acids, researchers can rapidly generate a library of Tertiary Amides to probe the structure-activity relationship (SAR) of the target binding pocket.
Mechanism of Action (Synthesis)
The secondary amine at position 4 acts as a nucleophile. Due to the steric bulk of the adjacent methyl group and the ring system, highly active coupling reagents (HATU/COMU) are required to drive the reaction to completion.
Workflow Diagram
Step-by-Step Synthesis Protocol (96-Well Format)
Reagents:
-
Scaffold: Indaz-4-Me (0.2 M in DMF).
-
Acids: 96 unique carboxylic acids (0.2 M in DMF).
-
Coupling Agent: HATU (0.2 M in DMF).
-
Base: DIPEA (0.5 M in DMF).
Procedure:
-
Dispensing: Into a 96-well deep-well reaction block, dispense:
-
25 µL of Indaz-4-Me scaffold (5 µmol).
-
30 µL of Carboxylic Acid (6 µmol, 1.2 eq).
-
30 µL of HATU (6 µmol, 1.2 eq).
-
15 µL of DIPEA (7.5 µmol, 1.5 eq).
-
-
Reaction: Seal the block and shake at 600 rpm for 16 hours at room temperature. Note: For sterically hindered acids, heat to 40°C.
-
Quenching: Add 100 µL of MeOH to quench unreacted anhydride/active ester species.
-
Purification (SCX):
-
Load reaction mixture onto SCX (Strong Cation Exchange) cartridges.
-
Wash with MeOH (removes acids and non-basic impurities).
-
Elute product with 2M NH3 in MeOH (releases the basic tertiary amide).
-
-
Finishing: Evaporate solvent (Genevac) and reconstitute residues in 500 µL DMSO to achieve ~10 mM final concentration.
Application II: HTS Assay Protocol (hDHODH Case Study)
Tetrahydroindazoles are validated inhibitors of Human Dihydroorotate Dehydrogenase (hDHODH) , a target for autoimmune diseases and oncology [1]. This protocol describes how to screen the generated library against hDHODH using a colorimetric DCIP reduction assay.
Assay Principle
hDHODH catalyzes the oxidation of dihydroorotate to orotate, reducing the cofactor FMN, which is re-oxidized by CoQ10. In the assay, an artificial electron acceptor (DCIP) is reduced, causing a loss of absorbance at 600 nm. Inhibitors prevent this color change.
Assay Logic
Detailed Protocol
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Substrates: L-Dihydroorotate (DHO, 200 µM final), Decylubiquinone (CoQD, 20 µM final), DCIP (60 µM final).
-
Enzyme: Recombinant hDHODH (20 nM final).
Steps:
-
Plating: Transfer 50 nL of library compounds (from Section 3) into a 384-well clear-bottom plate using an acoustic dispenser (e.g., Echo 550).
-
Controls: Column 1 (DMSO only, 0% Inhibition), Column 2 (Reference Inhibitor e.g., Brequinar, 100% Inhibition).
-
-
Enzyme Addition: Dispense 10 µL of Enzyme Mix (hDHODH in buffer) into all wells. Incubate for 10 min to allow compound binding.
-
Substrate Initiation: Dispense 10 µL of Substrate Mix (DHO, CoQD, DCIP).
-
Kinetic Read: Immediately measure Absorbance at 600 nm every 60 seconds for 20 minutes on a plate reader (e.g., PHERAstar).
-
Quantification: Calculate the reaction velocity (Slope) for the linear portion of the curve.
Data Analysis:
Calculate Percent Inhibition for each well:
Hit Criteria:
-
Primary Hit: >50% Inhibition at 10 µM.
-
Validation: Re-test in dose-response (IC50 determination).
Critical Considerations & Troubleshooting
| Issue | Cause | Solution |
| Low Yield in Synthesis | Steric hindrance of secondary amine. | Switch to PyAOP or COMU coupling reagents; increase temperature to 50°C. |
| High False Positives | Aggregation or redox interference. | Add 0.01% Triton X-100 to assay buffer; use a counter-screen (e.g., LDH) to rule out redox cyclers. |
| Racemic Scaffold | Indaz-4-Me is chiral. | If a hit is found, separate enantiomers via Chiral SFC to identify the eutomer (active isomer). |
References
-
Sainas, S., et al. (2018). Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors.[1] Journal of Medicinal Chemistry.[1] Link
-
Ladds, B., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.[1] Link
-
ChemScene. (n.d.). Product Data: N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.[2][3][4][5][6][7][8]Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem960.com [chem960.com]
- 3. PubChemLite - MFIODOVASIYUGJ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - MFIODOVASIYUGJ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 5. rndmate.com [rndmate.com]
- 6. PubChemLite - C9H15N3 - Explore [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - N - Explore [pubchemlite.lcsb.uni.lu]
- 8. volza.com [volza.com]
N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine as a fragment for drug design
[1]
Executive Summary: The "3D-Rich" Hinge Binder
In modern drug design, escaping "flatland" (the over-reliance on purely aromatic, planar structures) is critical for improving solubility and selectivity.[1] Fragment DTHIA offers a hybrid architecture:
-
Planar Aromaticity (Pyrazole): Provides high-affinity hydrogen bonding motifs (donor/acceptor) suitable for kinase hinge binding.[1]
-
Aliphatic Complexity (Cyclohexene ring): The saturated 4,5,6,7-ring introduces chirality (at C4) and out-of-plane vectors, increasing
character which correlates with improved clinical success rates.[1] -
Defined Growth Vector: The secondary amine at position 4 serves as a highly reactive handle for library elaboration (amide coupling, reductive amination, sulfonylation) without disrupting the core binding scaffold.[1]
Physicochemical Profile
| Property | Value | Significance |
| Molecular Weight | 179.26 Da | Ideal for fragments (Rule of 3: <300 Da).[1] |
| cLogP | ~1.2 | High ligand efficiency (LE) potential; lipophilic enough for binding but soluble.[1] |
| H-Bond Donors | 1 (Amine NH) | Critical for directional interactions.[1] |
| H-Bond Acceptors | 2 (Pyrazole Ns) | Classic kinase hinge-binding motif.[1] |
| Chirality | C4 (Racemic) | Requires chiral resolution; enantiomers often show >100x potency differences.[1] |
| Topological Polar Surface Area | ~24 Ų | Excellent membrane permeability prediction. |
Primary Applications
A. Kinase Inhibitor Design (ATP-Competitive)
The tetrahydroindazole core is a bioisostere of the purine ring found in ATP.
-
Mechanism: The pyrazole nitrogens (N1/N2) typically form a bidentate H-bond interaction with the kinase hinge region (e.g., CDK2, ITK, ERK).[1]
-
Vector Logic: The C4-amino group projects into the Solvent Exposed Region or towards the Ribose Pocket , depending on the specific kinase conformation. This allows the attachment of solubilizing groups or "warheads" (for covalent inhibition) without sterically clashing with the gatekeeper residue.
B. GPCR & Ion Channel Ligands (Sigma Receptors)
Recent studies identify tetrahydroindazoles as potent ligands for Sigma-2 receptors (transmembrane protein TMEM97).[1]
-
Mechanism: The basic amine at C4 mimics the positive charge required for the salt bridge in the Sigma-2 binding pocket (Asp29).
-
Utility: Used as a scaffold to develop probes for CNS disorders and cancer imaging agents.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
Objective: Synthesize N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine from the ketone precursor.[1] Precursor: 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one.[1]
Materials
-
Starting Material: 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1.0 eq)[1]
-
Reagent: Methylamine (2.0 M in THF, 5.0 eq)
-
Reductant: Sodium triacetoxyborohydride (STAB, 1.5 eq) or Sodium cyanoborohydride.[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).[1]
-
Catalyst: Acetic Acid (AcOH, catalytic, 0.1 eq).[1]
Step-by-Step Methodology
-
Imine Formation:
-
In a flame-dried round-bottom flask, dissolve the ketone (1.0 eq) in anhydrous DCE (0.1 M concentration).
-
Add Methylamine solution (5.0 eq) and catalytic AcOH.[1]
-
Stir under nitrogen at Room Temperature (RT) for 2–4 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of ketone.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB (1.5 eq) portion-wise over 15 minutes to prevent exotherms.
-
Allow the reaction to warm to RT and stir overnight (12–16 hours).
-
-
Quench & Workup:
-
Purification:
-
Flash Chromatography: Elute with DCM:MeOH:NH₄OH (90:9:1).[1] The amine is polar; ammonium hydroxide is crucial to prevent tailing.
-
Chiral Resolution (Optional but Recommended): Use Chiral Preparative HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if stereospecific binding is suspected.[1]
-
Protocol 2: Fragment Screening via Surface Plasmon Resonance (SPR)
Objective: Validate binding affinity (
Experimental Setup
-
Instrument: Biacore T200 or 8K.
-
Sensor Chip: CM5 (Carboxymethylated dextran).[1]
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.[1]4) + 2% DMSO.[1] Note: DMSO concentration must be matched exactly in samples.
Workflow
-
Immobilization:
-
Sample Preparation:
-
Prepare a stock solution of Fragment DTHIA (100 mM in 100% DMSO).
-
Dilute to a concentration series (e.g., 1 mM down to 31.25 µM, 2-fold dilution) in Running Buffer. Final DMSO must be 2%.
-
-
Injection Cycle:
-
Contact Time: 60 seconds (fast on-rate expected for fragments).
-
Dissociation Time: 120 seconds.
-
Flow Rate: 30 µL/min.
-
Regeneration: Usually not needed for fragments (fast off-rate); if necessary, a short pulse of 10 mM Glycine pH 2.5.[1]
-
-
Data Analysis:
Visualizations
Diagram 1: Fragment Elaboration Workflow (FBDD Cycle)
This diagram illustrates how Fragment DTHIA is utilized from initial hit to lead optimization.[1]
Caption: Iterative FBDD cycle transforming the DTHIA fragment into a potent lead compound via structural biology and vector-based growth.
Diagram 2: Synthesis Pathway (Reductive Amination)[1]
Caption: Reductive amination pathway converting the ketone precursor to the target amine fragment.
References
-
Vertex AI Search. (2024). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. National Institutes of Health (NIH).[3] Link
-
PubChem. (2024).[4] 4,5,6,7-tetrahydro-1H-indazole Compound Summary. National Library of Medicine. Link[1]
-
BenchChem. (2025).[2] Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. BenchChem Technical Support. Link
-
RSC Publishing. (2023). Enabling synthesis in fragment-based drug discovery (FBDD). Royal Society of Chemistry. Link
-
ChemScene. (2024). N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Product Page. ChemScene. Link
Sources
- 1. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine | 26396-86-1 | Benchchem [benchchem.com]
- 4. Indazole, tetrahydro- | C7H10N2 | CID 17799104 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cell-based assays involving N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Application Note: Cellular Profiling & Target Engagement of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Executive Summary & Compound Profile
N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (referred to herein as IND-4A ) represents a privileged pharmacophore in medicinal chemistry.[1] The tetrahydroindazole core acts as a bioisostere for indole and is structurally significant in the development of Sigma-1 Receptor (S1R) ligands and Dihydroorotate Dehydrogenase (DHODH) inhibitors.[1]
This Application Note provides a rigorous framework for evaluating IND-4A in cell-based systems. Unlike standard screening protocols, this guide focuses on mechanism-based validation —specifically distinguishing between off-target cytotoxicity and on-target metabolic modulation.[1]
Compound Properties & Handling
| Property | Specification | Notes |
| CAS No. | 1094844-96-8 (Generic) | Verify stereochemistry (Racemic vs. Enantiopure) prior to assay.[1] |
| MW | ~179.26 g/mol | Fragment-like chemical space.[1] |
| Solubility | DMSO (>50 mM) | Critical: Avoid freeze-thaw cycles.[1] Aliquot and store at -20°C. |
| LogP | ~1.2 - 1.5 | High membrane permeability; suitable for intracellular targets.[1] |
| pKa | ~9.0 (Amine) | Predominantly protonated at physiological pH (7.4).[1] |
Mechanistic Context: Why These Assays?
To validate IND-4A biological activity, we must interrogate the two primary pathways associated with this scaffold:
-
Pyrimidine Biosynthesis (DHODH Inhibition): Substituted tetrahydroindazoles are known inhibitors of DHODH, the rate-limiting enzyme in de novo pyrimidine synthesis.[1] Inhibition leads to nucleotide pool depletion and cell cycle arrest.[1]
-
Sigma-1 Receptor (S1R) Modulation: The hydrophobic tetrahydroindazole core mimics the "tail" of classic Sigma ligands.[1] S1R resides at the Mitochondria-Associated Membrane (MAM) and regulates ER stress.
-
Validation Strategy:ER Stress Protection Assay . S1R agonists prevent Thapsigargin-induced cell death.[1]
-
Application I: The Uridine Rescue Assay (DHODH Validation)
This is the "Gold Standard" protocol for confirming that an antiproliferative effect is due to DHODH inhibition rather than general cytotoxicity.[1]
Experimental Logic
DHODH converts dihydroorotate to orotate.[1] Blocking this stops UMP synthesis.[1] Exogenous Uridine can be converted directly to UMP via Uridine-Cytidine Kinase (UCK), bypassing DHODH.[1]
-
Result A: Compound kills cells; Uridine rescues cells
On-Target (DHODH). [1] -
Result B: Compound kills cells; Uridine fails to rescue
Off-Target (General Tox). [1]
Visualization: Pyrimidine Rescue Pathway
Figure 1: Mechanism of Uridine Rescue.[1] IND-4A blocks the de novo pathway (Red).[1] Exogenous Uridine restores UMP pools via the salvage pathway (Green), validating the target.
Detailed Protocol
Materials:
-
Cell Line: A375 (Melanoma) or Jurkat (Leukemia).[1] Note: These lines are highly sensitive to pyrimidine depletion.[1]
-
Reagents: Uridine (Sigma, Cat# U3003), Resazurin (Alamar Blue) or CellTiter-Glo.[1]
-
Controls: Brequinar (Positive DHODH inhibitor), DMSO (Vehicle).[1]
Step-by-Step Workflow:
-
Seeding: Plate A375 cells at 3,000 cells/well in 96-well plates (100 µL media). Incubate for 24 hours.
-
Preparation:
-
Prepare a 1000x stock of IND-4A in DMSO.[1]
-
Prepare a 2 mM Uridine stock in PBS (Sterile filtered).
-
-
Treatment (Matrix Design):
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2. Note: 72h is required to deplete intracellular nucleotide pools.[1]
-
Readout: Add 20 µL Resazurin or CellTiter-Glo reagent.[1] Read Fluorescence/Luminescence.
-
Analysis: Calculate IC50 for Set A and Set B.
-
Success Criteria: A >10-fold shift in IC50 (or complete loss of potency) in the presence of Uridine confirms DHODH inhibition.[1]
-
Application II: Cellular Thermal Shift Assay (CETSA)
Since IND-4A is a small fragment-like molecule, demonstrating physical target engagement in intact cells is critical.[1] CETSA relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (
Experimental Logic
We heat-shock intact cells.[1] Unbound protein denatures and precipitates.[1] Bound (stabilized) protein remains soluble.[1] We detect the soluble fraction via Western Blot.[1]
Visualization: CETSA Workflow
Figure 2: CETSA workflow for validating intracellular binding of IND-4A.
Detailed Protocol
Materials:
-
Cell Line: HEK293T or cell line expressing target of interest (e.g., Sigma-1 or DHODH).
-
Lysis Buffer: RIPA buffer + Protease Inhibitors.[1]
Step-by-Step Workflow:
-
Treatment: Treat 10^6 cells/mL with 10 µM IND-4A or DMSO for 1 hour at 37°C.
-
Harvest: Pellet cells, wash with PBS, and resuspend in PBS containing Protease Inhibitors.
-
Heating: Divide cell suspension into 8 PCR tubes (50 µL each).
-
Thermal Challenge: Heat each tube to a specific temperature (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for 3 minutes using a gradient PCR cycler.
-
Cooling: Immediately incubate at RT for 3 mins, then snap-freeze in liquid nitrogen (freeze-thaw lyses the cells).
-
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Precipitated (unstable) protein pellets; soluble (stable) protein stays in supernatant.
-
Detection: Run supernatant on SDS-PAGE.[1] Blot for DHODH or Sigma-1 Receptor.[1]
-
Data: Plot Band Intensity vs. Temperature.
-
Success Criteria: A right-shift in the melting curve (higher
) in the IND-4A treated samples compared to DMSO control.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Toxicity in A375 cells | Compound efflux or low permeability.[1] | Check LogP. If <0, it may not enter.[1] If >3, reduce serum concentration (protein binding).[1] |
| Uridine does not rescue | Off-target toxicity (e.g., mitochondrial uncoupling).[1] | Perform ATP depletion assay at 1 hour. Immediate ATP drop suggests mitochondrial tox, not DHODH.[1] |
| CETSA bands are smeared | Incomplete lysis or DNA contamination.[1] | Add Benzonase/DNase to lysis buffer.[1] Ensure high-speed spin (20,000g). |
| High background in S1R assay | Endogenous Sigma ligands in serum.[1] | Use charcoal-stripped FBS to remove endogenous steroids/lipids.[1] |
References
-
Munier-Lehmann, H., et al. (2013).[1] "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link
-
Chu, W., et al. (2009).[1] "Synthesis and evaluation of 4,5,6,7-tetrahydro-1H-indazole derivatives as sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry. Link
-
Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols. Link[1]
-
Sykes, D. B., et al. (2016).[1] "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia."[1] Cell. Link
-
Runeberg-Roos, P., et al. (2013).[1] "Subcellular distribution of Sigma-1 receptor and its relevance to drug discovery." Expert Opinion on Drug Discovery. Link
Sources
Application & Protocol Guide: Leveraging N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine for Next-Generation Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Tetrahydro-Indazole Scaffold
In the landscape of modern kinase inhibitor design, the privileged scaffold approach—employing core structures known to interact with conserved features of the kinome—is a cornerstone of efficient drug discovery. The 4,5,6,7-tetrahydro-1H-indazole core has emerged as a highly valuable framework. Its inherent conformational rigidity and the strategic positioning of its nitrogen atoms allow it to serve as an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a mode of interaction common to many Type I and Type II inhibitors.
This guide focuses on a specific, functionalized derivative: N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine . The introduction of methyl groups at the N1 and the exocyclic 4-amino positions is not trivial. The N1-methylation prevents the indazole from acting as a hydrogen bond donor at that position, which can be crucial for tuning selectivity and avoiding off-target interactions. The N-methylation of the 4-amino group can similarly modulate hydrogen bonding potential, influence solubility, and alter the vector for subsequent synthetic elaboration.
This document provides a detailed protocol and scientific rationale for utilizing this advanced building block in the synthesis of potent and selective kinase inhibitors. We will explore a representative synthetic workflow, focusing on a palladium-catalyzed cross-coupling reaction, a workhorse in modern medicinal chemistry.
Physicochemical Profile and Handling
A thorough understanding of the starting material is critical for successful synthesis. Below is a summary of the calculated properties for N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₁₀H₁₇N₃ | - |
| Molecular Weight | 179.26 g/mol | Essential for accurate molar calculations of reagents. |
| Predicted LogP | 1.5 - 2.0 | Suggests good solubility in common organic solvents like DCM, THF, and DMF. |
| Predicted pKa | ~5.5-6.5 (for the amine) | The amine is basic and will readily react with electrophiles. A stronger, non-nucleophilic base is needed for deprotonation in certain coupling reactions. |
| Appearance | Likely an oil or low-melting solid | - |
| Handling | Store under inert gas (Argon or Nitrogen) and refrigerate. Amines are susceptible to oxidation. | Proper storage is crucial to prevent degradation and ensure reproducibility. |
Core Synthetic Strategy: Buchwald-Hartwig Cross-Coupling
The primary synthetic handle on our core molecule is the secondary amine at the C4 position. This group is an excellent nucleophile for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the precise and efficient formation of a C-N bond between our indazole core and an aromatic or heteroaromatic system—a key step in constructing the final kinase inhibitor.
The general workflow involves coupling the tetrahydro-indazole amine with a halogenated (typically bromo- or chloro-) heteroaromatic ring, which often constitutes another key pharmacophoric element of the target inhibitor.
Caption: High-level workflow for kinase inhibitor synthesis.
Rationale for Component Selection
-
Palladium Catalyst: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos, RuPhos) is essential. The ligand stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, amine coordination, and reductive elimination).
-
Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required. Its role is to deprotonate the secondary amine, forming the active nucleophile without competing in the reaction itself.
-
Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are standard. They effectively dissolve the reactants and are stable at the elevated temperatures often required for the reaction.
Detailed Experimental Protocol: Synthesis of a Representative Pyrimidine-Indazole Inhibitor
This protocol describes a representative synthesis coupling N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine with 2-chloro-4-methoxypyrimidine.
Reaction Scheme: (N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine) + (2-chloro-4-methoxypyrimidine) --[Pd Catalyst, Base, Heat]--> (Target Inhibitor)
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine | 179.26 | 200 mg | 1.11 | 1.0 |
| 2-chloro-4-methoxypyrimidine | 144.56 | 178 mg | 1.23 | 1.1 |
| Pd₂(dba)₃ | 915.72 | 51 mg | 0.055 | 0.05 |
| Xantphos | 578.68 | 64 mg | 0.111 | 0.10 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 160 mg | 1.67 | 1.5 |
| Anhydrous Dioxane | - | 10 mL | - | - |
Step-by-Step Procedure
-
Vessel Preparation: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (200 mg, 1.11 mmol), 2-chloro-4-methoxypyrimidine (178 mg, 1.23 mmol), Pd₂(dba)₃ (51 mg, 0.055 mmol), Xantphos (64 mg, 0.111 mmol), and sodium tert-butoxide (160 mg, 1.67 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous dioxane (10 mL) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient elution system, for example, starting with 100% dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0-5% MeOH in DCM).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound.
-
-
Characterization:
-
Obtain the mass of the pure product and calculate the yield.
-
Characterize the compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
-
Biological Evaluation: In Vitro Kinase Assay Protocol
After successful synthesis and characterization, the next critical step is to evaluate the compound's biological activity. A common method is an in vitro kinase assay to determine the IC₅₀ value—the concentration of the inhibitor required to reduce the kinase activity by 50%.
Caption: Principle of a HTRF-based kinase inhibition assay.
General Protocol for Kinase Activity Assay (e.g., using HTRF)
-
Reagent Preparation: Prepare assay buffer, a stock solution of the synthesized inhibitor in DMSO, kinase, biotinylated peptide substrate, and ATP.
-
Serial Dilution: Perform a serial dilution of the inhibitor stock solution to create a range of concentrations for testing (e.g., 10 µM to 1 nM).
-
Kinase Reaction: In a 384-well microplate, add the kinase, the inhibitor at various concentrations, and the peptide substrate. Allow a pre-incubation period (e.g., 15 minutes).
-
Initiation: Initiate the phosphorylation reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the detection reagents: a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Signal Reading: After another incubation period, read the plate on an HTRF-compatible reader. The ratio of emission at 665 nm to 620 nm is calculated.
-
Data Analysis: Plot the signal ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Summary and Outlook
The N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine building block represents a sophisticated starting material for the synthesis of targeted kinase inhibitors. The strategic methylation on both the indazole core and the exocyclic amine provides medicinal chemists with fine control over the molecule's ADME properties and target engagement profile. The Buchwald-Hartwig cross-coupling protocol detailed herein is a robust and versatile method for elaborating this core into a diverse library of potential drug candidates. Rigorous biological evaluation is the final, essential step to validate the synthetic effort and identify promising leads for further development.
References
- Title: The Indazole Nucleus in Medicinal Chemistry. Source: A comprehensive review on the applications of the indazole scaffold in drug discovery, highlighting its role as a "privileged structure." Available via major scientific publishers. URL: (A representative URL for such a review would be found on a publisher's site like ACS, RSC, or Wiley).
- Title: Buchwald-Hartwig Amination. Source: Detailed information and reaction protocols for this specific type of cross-coupling reaction can be found in chemical synthesis resources and on the websites of major chemical suppliers who provide the catalysts and ligands. URL: (A representative URL would be from a supplier like Sigma-Aldrich/Merck or a review in a journal like Organic Letters).
- Title: Kinase Inhibitor Discovery and Development. Source: Numerous reviews and books cover the principles of kinase inhibitor design, including the importance of hinge-binding motifs. URL: (A representative URL would point to a review article in a journal such as Nature Reviews Drug Discovery or the Journal of Medicinal Chemistry).
Application Note: Protocol for N-Alkylation of Indazole Derivatives
Abstract & Strategic Overview
Indazole derivatives are privileged pharmacophores in medicinal chemistry, featured in kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. However, the N-alkylation of indazoles presents a classic regioselectivity challenge due to the annular tautomerism between the 1H- and 2H-isomers.
While the 1H-indazole is thermodynamically favored (approx. 4 kcal/mol more stable), the 2H-position is often kinetically accessible, leading to difficult-to-separate regioisomeric mixtures (N1 vs. N2). This guide moves beyond generic "base + halide" recipes. It provides a mechanistically grounded decision matrix to selectively target the N1-isomer (Thermodynamic/Chelation Control) or the N2-isomer (Kinetic/Mitsunobu Control) , ensuring reproducible, high-yield synthesis.
Mechanistic Insight: The N1 vs. N2 Dilemma
To control the reaction, one must understand the electronic and steric forces at play.[1]
Tautomerism and Anion Ambivalence
Indazole exists in equilibrium. Deprotonation yields a delocalized ambident anion.
-
N1-Alkylation: Generally thermodynamically favored.[2][3] Enhanced by conditions that allow equilibration or specific chelation (e.g., Na+ coordinating with C3-substituents).
-
N2-Alkylation: Often kinetically favored due to the proximity of the lone pair in the 2H tautomer and reduced steric hindrance compared to the N1 position (which is flanked by the benzene ring C7 proton).
Critical Factors Influencing Selectivity
| Factor | N1-Selectivity Driver | N2-Selectivity Driver |
| Base/Cation | NaH (Sodium): Promotes "Closed" ion pairs; coordinates with C3-donors (e.g., -COOMe) to direct N1 attack. | Cs₂CO₃ / K₂CO₃: Promotes "Loose" ion pairs; increases reactivity but lowers selectivity (often gives mixtures). |
| Solvent | THF / Toluene: Non-polar/Low-dielectric solvents favor tight ion pairing (N1). | DMF / DMSO: High-dielectric solvents dissociate ion pairs, often increasing N2 ratios via kinetic control. |
| Temperature | High (>60°C): Favors thermodynamic product (N1). | Low (<0°C to RT): Favors kinetic product (N2). |
| Reagent | Alkyl Halides: Standard SN2. | Mitsunobu (ROH): Highly N2-selective for many substrates. |
Visualizing the Decision Matrix
The following workflow illustrates the logical selection of protocols based on the desired regioisomer.
Figure 1: Strategic decision tree for selecting the optimal alkylation protocol.
Experimental Protocols
Protocol A: N1-Selective Alkylation (Chelation Control)
Best for: Indazoles with C3-substituents capable of coordination (e.g., -COOMe, -OBn, -CN) or general N1 targeting. Mechanism: The sodium cation (Na⁺) forms a tight ion pair, often bridging N2 and the C3-substituent, sterically blocking N2 and directing the electrophile to N1.
Reagents:
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[1][4]
-
Electrophile: Alkyl Bromide/Iodide (1.1–1.2 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Solubilization: Dissolve the indazole substrate in anhydrous THF. Cool to 0°C (ice bath).
-
Deprotonation: Add NaH portion-wise over 5 minutes. Caution: Hydrogen gas evolution.
-
Chelation Period: Stir at 0°C for 30–45 minutes. This allows the formation of the ordered sodium-indazolide salt.
-
Alkylation: Add the alkyl halide dropwise.
-
Reaction: Allow to warm slowly to Room Temperature (RT) and stir for 12–16 hours.
-
Tip: If reaction is sluggish, heat to 50°C to push thermodynamic equilibration.
-
-
Workup: Quench with sat. NH₄Cl.[6] Extract with EtOAc (3x).[4] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]
Expected Outcome: N1:N2 ratio typically >10:1 for C3-substituted indazoles [1].
Protocol B: N2-Selective Alkylation (Mitsunobu Reaction)
Best for: Alkylating with primary or secondary alcohols directly. Often yields N2 as the major product due to kinetic control and steric factors during the SN2-like transition state. Mechanism: The reaction proceeds via an oxyphosphonium intermediate. The steric bulk of the PPh₃ group often disfavors attack by the more hindered N1 (adjacent to C7-H), directing attack to the more accessible N2.
Reagents:
-
Alcohol: R-OH (1.2–1.5 equiv)
-
Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)
-
Azodicarboxylate: DIAD or DEAD (1.5 equiv)[4]
-
Solvent: Anhydrous THF or Toluene
Step-by-Step:
-
Setup: Dissolve Indazole, Alcohol, and PPh₃ in anhydrous THF under Argon. Cool to 0°C .[4][7]
-
Addition: Add DIAD dropwise over 10–15 minutes. Maintain temp <5°C to prevent side reactions.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir for 12–24 hours.[1]
-
Optimization: If conversion is low, sonication can sometimes accelerate the formation of the betaine intermediate.
-
Workup: Concentrate directly. Triturate with Et₂O/Hexane to precipitate PPh₃O (triphenylphosphine oxide) before column chromatography.
Expected Outcome: N2:N1 ratio typically ranges from 2:1 to >10:1 depending on substrate sterics [2].
Quantitative Comparison of Conditions
The following data summarizes typical regioselectivity outcomes reported in literature for methyl 1H-indazole-3-carboxylate (a standard model substrate).
| Condition | Solvent | Base/Reagent | Temp | Major Isomer | Ratio (N1:N2) | Ref |
| Protocol A | THF | NaH | 0°C -> RT | N1 | >98:2 | [1] |
| Standard | DMF | Cs₂CO₃ | RT | Mixture | ~1.5:1 | [3] |
| Standard | DMF | K₂CO₃ | 100°C | N1 | ~4:1 | [3] |
| Protocol B | THF | PPh₃/DEAD | RT | N2 | 1:9 (inverted) | [2] |
| Acid Cat. | DCM | TfOH / Imidate | RT | N2 | <1:99 | [4] |
Troubleshooting & Optimization
Problem: Inseparable Mixture of N1/N2
-
Solution 1 (Chromatography): N2-isomers are generally less polar than N1-isomers. Use a gradient of Hexane:EtOAc.[5]
-
Solution 2 (Chemical): Treat the mixture with HCl/MeOH. N2-alkyl indazoles are often less stable and may revert or decompose under harsh acidic conditions (though this is risky), or more commonly, the N1 isomer crystallizes more readily.
-
Solution 3 (Switch Protocol): If Cs₂CO₃/DMF gave a mixture, switch to NaH/THF (for N1) or Mitsunobu (for N2).
Problem: Low Yield with NaH
-
Cause: Poor solubility of the sodium salt.
-
Fix: Add 15-crown-5 (1.0 equiv) to sequester Na⁺ (Note: This disrupts chelation and may lower N1 selectivity, but increases reactivity). Alternatively, switch to Cs₂CO₃ in Dioxane at reflux.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[2] Chem.2021 , 17, 1939–1951.[2] Link
-
Regioselective alkylation of a versatile indazole. Beilstein J. Org. Chem.2024 , 20, 1782-1793. Link
-
Troubleshooting regioselectivity in indazole synthesis. BenchChem Application Notes. Link
-
Highly Selective N2 Alkylation of Indazoles. Synthesis2022 , 54, 3215.[8] (Cited via WuXi Biology Mechanistic Study). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Welcome to the technical support guide for the synthesis of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and proven optimization strategies to help you consistently achieve high yields and purity. Our guidance is grounded in established chemical principles and supported by key literature.
Introduction: The Synthetic Challenge
The synthesis of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is most commonly achieved via a direct reductive amination of the ketone precursor, 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one. While conceptually straightforward, this transformation is sensitive to several parameters that can significantly impact reaction efficiency and yield. The key is to facilitate the formation of the intermediate iminium ion and ensure its subsequent reduction occurs selectively and completely. This guide will address the critical variables in this process, providing a clear path to successful synthesis.
Baseline Synthesis Protocol: Reductive Amination
This protocol represents a robust starting point for the synthesis, based on well-established procedures for the reductive amination of cyclic ketones using sodium triacetoxyborohydride[1][2].
Reaction Scheme: 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one + Methylamine → N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (1.0 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (approx. 10-15 mL per gram of ketone). Stir until the starting material is fully dissolved.
-
Amine and Acid Addition: Add a solution of methylamine (2.0 M in THF, 1.5 equiv) to the flask, followed by glacial acetic acid (1.1 equiv). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes. An exotherm may be observed; maintain the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.[3][4]
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, often using a gradient of methanol in dichloromethane containing a small amount of triethylamine (e.g., 0.5%) to prevent product tailing. The pure product can be isolated as a free base or converted to a hydrochloride salt for improved stability and handling.
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction is very slow or stalls completely. TLC analysis shows a significant amount of the starting ketone remaining even after 12 hours. What is the problem?
A: This is a frequent issue and typically points to inefficient formation of the crucial iminium ion intermediate. The rate of reductive amination of ketones is highly dependent on the equilibrium between the ketone/amine and the iminium/water.
-
Potential Cause 1: Insufficient Acid Catalyst. Acetic acid is critical for catalyzing the dehydration step to form the iminium ion. Without it, the reaction is often sluggish.[1]
-
Solution: Ensure that at least one equivalent of acetic acid relative to the ketone is used. For slow reactions, increasing the amount to 1.5-2.0 equivalents can be beneficial.
-
-
Potential Cause 2: Wet Reagents or Solvents. Water is a byproduct of imine formation. Excess water in the reaction mixture can shift the equilibrium back towards the starting materials, hindering the reaction.
-
Solution: Use anhydrous solvents (DCE is preferred) and ensure your methylamine solution and acetic acid are as dry as possible. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is good practice.
-
-
Potential Cause 3: Low Quality Reducing Agent. Sodium triacetoxyborohydride is moisture-sensitive. Degraded reagent will have significantly lower activity.
-
Solution: Use a freshly opened bottle of NaBH(OAc)₃ or reagent that has been stored properly in a desiccator.
-
Q2: I've isolated my product, but the yield is low (<50%). Where could my product have been lost?
A: Low yield can result from incomplete reaction, side reactions, or issues during the workup and purification steps.
-
Potential Cause 1: Inefficient Extraction. The amine product can be protonated and may have some solubility in the aqueous phase, especially if the pH of the workup is not sufficiently basic.
-
Solution: During the workup, ensure the aqueous layer is basic (pH > 9) by adding sufficient NaHCO₃ or even 1M NaOH. Perform multiple extractions (at least 3) with DCM or another suitable solvent to maximize recovery from the aqueous phase.
-
-
Potential Cause 2: Formation of Side Products. A common side reaction is the reduction of the starting ketone to the corresponding alcohol (1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol). While NaBH(OAc)₃ is selective for the iminium ion over the ketone, this can occur if the iminium formation is slow.[1]
-
Solution: Allow the ketone, amine, and acid to stir together for a "pre-formation" period (e.g., 1 hour) before adding the reducing agent. This allows the iminium concentration to build up, favoring the desired reaction pathway.
-
-
Potential Cause 3: Product Loss During Chromatography. Basic amines can streak or "tail" on standard silica gel, leading to poor separation and lower isolated yields.
-
Solution: Pre-treat your silica gel with triethylamine (Et₃N) or include a small percentage (0.5-1%) of Et₃N in your eluent system. This deactivates the acidic sites on the silica, resulting in sharper peaks and better recovery.
-
Q3: My final product appears to be a mixture of my desired secondary amine and a tertiary amine. How can I prevent this?
A: This side product is likely N,N,1-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, formed from over-alkylation. This can happen if the newly formed secondary amine reacts with another molecule of the ketone, which is then reduced.
-
Potential Cause: Stoichiometry. Using a large excess of the ketone relative to the amine can favor this side reaction.
-
Solution: Use a slight excess of the amine (1.2 - 1.5 equivalents). This ensures that the ketone is the limiting reagent and minimizes the chance for the product amine to react further. A stepwise procedure, where the imine is formed first and then reduced, can also suppress this side reaction.[1][2]
-
Frequently Asked Questions (FAQs)
-
Can I use a different reducing agent, like sodium borohydride (NaBH₄)?
-
While NaBH₄ can be used, it is less selective. It can reduce the starting ketone in addition to the iminium ion, leading to alcohol byproducts. If you use NaBH₄, it is critical to pre-form the imine before adding the reducing agent. NaBH(OAc)₃ is generally the preferred reagent for one-pot direct reductive aminations due to its higher selectivity.[1]
-
-
What is the best solvent for this reaction?
-
1,2-Dichloroethane (DCE) is widely reported as the optimal solvent for reductive aminations with NaBH(OAc)₃, often leading to faster reaction times and higher yields. Tetrahydrofuran (THF) is also a suitable alternative. Protic solvents like methanol are generally not recommended with NaBH(OAc)₃ as they can react with the reagent.[1][2][5]
-
-
How do I properly monitor the reaction by TLC?
-
Use a three-lane spotting system on your TLC plate:
-
Lane 1 (Reference): Spot your starting ketone.
-
Lane 2 (Co-spot): Spot the starting ketone, then spot the reaction mixture on top of it.
-
Lane 3 (Reaction): Spot only the reaction mixture.
-
-
The reaction is complete when the ketone spot (visible in Lane 1) has completely disappeared from Lane 3. The co-spot helps to confirm the identity of the starting material spot in the reaction lane. A typical eluent is 10% Methanol in DCM. The product amine will have a lower Rf than the starting ketone.[3][4]
-
-
My final product is an oil. How can I get a solid for easier handling?
-
Many amines are oils as free bases. Converting the product to its hydrochloride salt is a standard method to obtain a stable, crystalline solid. Dissolve the purified amine in a minimal amount of a solvent like diethyl ether or ethyl acetate, and then add a solution of HCl in ether (e.g., 2.0 M) dropwise until precipitation is complete. The resulting solid can then be collected by filtration.
-
Process Optimization Strategies
To push your yield from good to excellent, consider the following parameters.
Table 1: Comparison of Reaction Conditions
| Parameter | Standard Condition | Optimized Condition | Rationale & Citation |
| Reducing Agent | NaBH(OAc)₃ | NaBH(OAc)₃ | Superior selectivity for the iminium ion over the ketone compared to NaBH₄ or NaBH₃CN, leading to fewer side products and higher yields in one-pot procedures.[1] |
| Solvent | THF | 1,2-Dichloroethane (DCE) | Reactions are generally faster and cleaner in DCE.[1] |
| Catalyst | Acetic Acid (1.0 eq) | Acetic Acid (1.0-1.5 eq) | Ensures efficient formation of the iminium intermediate, which is often the rate-limiting step for ketones.[1] |
| Temperature | Room Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. Cooling may be necessary for large-scale reactions during the addition of the reducing agent to control the exotherm. |
| Stoichiometry | 1.5 eq Amine / 1.5 eq Reductant | 1.2 eq Amine / 1.5 eq Reductant | Using a slight excess of the amine helps drive the reaction to completion while minimizing the risk of over-alkylation. |
Visual Workflow and Logic Diagrams
Troubleshooting Low Yield
The following diagram outlines a decision-making process for troubleshooting low reaction yields.
Caption: A decision tree for diagnosing the cause of low product yield.
General Synthesis Workflow
This diagram illustrates the key stages of the synthesis from starting materials to the final product.
Caption: The overall experimental workflow for the synthesis.
References
-
TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. Tokyo Chemical Industry Co., Ltd. Link
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. Link
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Link
-
Monitoring Reactions by TLC. Washington State University. Link
-
How To: Monitor by TLC. University of Rochester, Department of Chemistry. Link
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Link
-
Myers, A. Reductive Amination. Harvard University, Department of Chemistry and Chemical Biology. Link
-
Method of synthesizing 1H-indazole compounds. Google Patents. Link
-
Reductive Amination - Common Conditions. Organic-Reaction.com. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. How To [chem.rochester.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Overcoming Solubility Challenges with N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Welcome to the technical support guide for N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound in aqueous buffers. Here, we combine fundamental chemical principles with proven laboratory techniques to ensure the successful integration of this compound into your experimental workflows.
Frequently Asked Questions (FAQs)
Compound Fundamentals
Q1: What are the basic chemical properties of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine?
Understanding the fundamental properties of a compound is the first step in troubleshooting solubility. N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a small organic molecule with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₃ | [1] |
| Molecular Weight | 165.24 g/mol | [1] |
| Predicted logP | 1.0169 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
The presence of a primary amine group and multiple nitrogen atoms suggests that the molecule's solubility will be highly dependent on pH.[2][3] The predicted LogP value indicates moderate lipophilicity, which can contribute to poor aqueous solubility at neutral pH.
Solubility and pH
Q2: Why is the solubility of this compound so sensitive to pH?
The primary amine group on the tetrahydroindazole core is basic.[4] In an aqueous solution, this amine can accept a proton (H⁺) to form a positively charged ammonium salt. This equilibrium is governed by the pKa of the compound and the pH of the solution.
-
At acidic pH (pH < pKa): The amine group is predominantly protonated, forming a charged species. Ionic compounds are generally more soluble in water, so the solubility of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is expected to be higher at lower pH values.[5][6][7][8]
-
At basic pH (pH > pKa): The amine group is predominantly in its neutral, uncharged form. This form is less polar and therefore less soluble in aqueous buffers.[6]
This relationship is a direct application of Le Chatelier's principle; adding acid (increasing H⁺ concentration) drives the equilibrium towards the more soluble, protonated form.[8][9]
Caption: pH effect on the ionization and solubility of an amine.
Q3: I'm seeing precipitation when I add my DMSO stock solution to my aqueous buffer. What's happening?
This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower.[10] The organic solvent disperses, and the compound is suddenly exposed to an environment where it cannot remain dissolved, leading to precipitation.
To avoid this, consider the following:
-
Lower the concentration of your final solution.
-
Increase the percentage of co-solvent in your final buffer , if your experiment can tolerate it.[10]
-
Adjust the pH of your aqueous buffer to a range where the compound is more soluble before adding the stock solution.
-
Add the stock solution slowly while vortexing the buffer to facilitate rapid mixing and prevent localized high concentrations.
Troubleshooting Guides
Issue 1: Low Solubility in Neutral pH Buffers (e.g., PBS, HEPES)
Many biological assays are performed at or near physiological pH (7.2-7.4).[11][12] As discussed, N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine will likely have low solubility in this range.
Solution 1A: pH Adjustment
The most direct approach is to lower the pH of the buffer.[]
Protocol: Preparing an Acidic Buffer Stock
-
Prepare your desired buffer (e.g., 100 mM Phosphate Buffer) without adjusting the final pH.
-
While monitoring with a calibrated pH meter, add a dilute acid (e.g., 0.1 M HCl) dropwise until you reach the target pH. A good starting point is 1-2 pH units below the compound's pKa. If the pKa is unknown, aim for a pH of 4-5.
-
Dissolve the N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine directly into the acidic buffer.
-
For your final assay, you can then dilute this acidic stock into your main experimental buffer, ensuring the final pH of the assay remains within an acceptable range.
Important Consideration: Ensure that the final pH of your experiment is compatible with the biological system you are studying.
Solution 1B: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[10][][14][15]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 1% (v/v) | High solubilizing power, but can be toxic to cells at higher concentrations.[10] |
| Ethanol | 1 - 5% (v/v) | Generally well-tolerated in many biological systems.[14] |
| Propylene Glycol | 1 - 10% (v/v) | Often used in pharmaceutical formulations.[14] |
| Polyethylene Glycol (PEG 300/400) | 1 - 10% (v/v) | Low toxicity and commonly used in drug delivery. |
Protocol: Co-solvent Screening
-
Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).
-
Prepare a series of your aqueous buffer (e.g., PBS pH 7.4) containing varying final concentrations of the co-solvent (e.g., 0.5%, 1%, 2%, 5%).
-
Add a small, fixed volume of the stock solution to each buffer preparation to achieve your desired final compound concentration.
-
Observe for precipitation immediately and after a set incubation period (e.g., 1 hour) at room temperature. The lowest concentration of co-solvent that maintains solubility is your optimal choice.
Caption: A decision workflow for troubleshooting solubility.
Issue 2: Compound is Unstable or Ineffective at Low pH
Some experimental systems or the compound itself may not tolerate acidic conditions. In these cases, alternative solubilization strategies are necessary.
Solution 2A: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate poorly soluble molecules, like N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, forming an "inclusion complex" that is water-soluble.[16][17][][19]
Commonly Used Cyclodextrins:
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Standard, but with limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Modified for significantly higher aqueous solubility and safety. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | A negatively charged derivative with excellent solubility and a strong ability to complex with basic drugs. |
Protocol: Cyclodextrin Formulation
-
Prepare a concentrated aqueous solution of the cyclodextrin (e.g., 20% w/v HP-β-CD in your desired buffer).
-
Add the solid N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine directly to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. This may take some time as the inclusion complex forms.
-
This stock solution can then be used in your experiments. The cyclodextrin will release the drug upon dilution.[]
Summary of Troubleshooting Strategies
| Strategy | Principle | Best For | Key Considerations |
| pH Adjustment | Increase the proportion of the soluble, protonated form of the amine. | Experiments that can tolerate acidic conditions. | Ensure final assay pH is compatible with the biological system.[20] |
| Co-solvents | Reduce the polarity of the aqueous solvent to better accommodate the compound. | When minor amounts of organic solvents are tolerated. | Potential for solvent-induced artifacts or toxicity in sensitive assays.[21] |
| Cyclodextrins | Encapsulate the hydrophobic compound within a water-soluble host molecule. | Neutral pH experiments or when co-solvents must be avoided. | May require optimization of cyclodextrin type and concentration.[16][] |
By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine and ensure the reliability and accuracy of their experimental results.
References
-
Khan Academy. pH and solubility. [Link]
-
Chemistry Steps. The Effect of pH on Solubility. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Catalysts. Cyclodextrin-Based Solubilization & Drug Delivery Solutions. [Link]
-
Reddit. Does anyone know how pH affects solubility??. [Link]
-
PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Fiveable. pH and Solubility - AP Chem. [Link]
-
Dalo Chem Life Sciences. What Are Some Common Biological Buffers Used In The Lab?. [Link]
-
Interchim. Good's buffers (biological buffers). [Link]
-
ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]
-
Preprints.org. Solubility enhancement techniques: A comprehensive review. [Link]
-
Chemistry LibreTexts. Solubility of Amines. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
EMBIBE. Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]
-
PMC. Universal buffers for use in biochemistry and biophysical experiments. [Link]
-
ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model. [Link]
-
Chemguide. an introduction to amines. [Link]
-
SlidePlayer. Organic Chemistry II. [Link]
-
Lumen Learning. Properties of amines. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. oit.edu [oit.edu]
- 3. embibe.com [embibe.com]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. Khan Academy [khanacademy.org]
- 6. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. reddit.com [reddit.com]
- 9. fiveable.me [fiveable.me]
- 10. wjbphs.com [wjbphs.com]
- 11. msesupplies.com [msesupplies.com]
- 12. dalochem.com [dalochem.com]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. alfachemic.com [alfachemic.com]
- 17. pubs.acs.org [pubs.acs.org]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
Stability of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine in solution and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine?
For optimal stability, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from moisture and light.[1] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation.
Q2: How should I prepare solutions of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine?
The choice of solvent will depend on the specific experimental requirements. For biological assays, dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. For other applications, organic solvents such as ethanol, methanol, or dichloromethane may be suitable. It is recommended to prepare fresh solutions for each experiment to minimize degradation. If a stock solution must be stored, it should be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the stability of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine in aqueous solutions?
While specific data for this compound is limited, the stability of the tetrahydroindazole core in aqueous solutions can be influenced by pH. Generally, the pyrazole ring is relatively stable.[2] However, as an amine, the compound's solubility and stability can be pH-dependent. It is advisable to use buffered solutions and to evaluate the stability of the compound in the specific aqueous medium of your experiment, especially for long-term studies.
Q4: What are the potential degradation pathways for this compound?
The primary degradation pathways for N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine are likely to be:
-
Oxidation: The tetrahydroindazole ring is susceptible to oxidation, which can lead to aromatization of the six-membered ring.[2] The amine group can also be a site for oxidation.
-
Hydroxylation: In biological systems, metabolic degradation can occur via hydroxylation of the tetrahydroindazole ring.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to degradation. Photostability testing is recommended for photosensitive applications.[4][5]
Q5: How can I monitor the stability of my compound in solution?
The stability of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine in solution can be monitored using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a standard method for assessing the purity of a compound and detecting the presence of degradation products. A stability-indicating HPLC method should be developed and validated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the parent compound and any potential degradation products by their mass-to-charge ratio.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to detect changes in the molecule's structure over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected experimental results or loss of activity. | Compound degradation in solution. | Prepare fresh solutions for each experiment. If storing stock solutions, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Confirm the purity of your stock solution using HPLC or LC-MS. |
| Appearance of new peaks in HPLC analysis of the stored solution. | Formation of degradation products. | Identify the degradation products using LC-MS to understand the degradation pathway. Optimize storage conditions (e.g., lower temperature, protection from light, inert atmosphere). |
| Inconsistent results between experimental batches. | Variability in compound purity or solution stability. | Purchase the compound from a reputable supplier and verify its purity upon receipt. Standardize solution preparation and storage procedures across all experiments. |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility at the working concentration or pH. | Determine the aqueous solubility of the compound. Adjust the pH of the buffer to improve solubility (if compatible with the experiment). Use a co-solvent like DMSO, but ensure the final concentration does not affect the experimental system. |
Experimental Protocols
Protocol for Preparing a Stock Solution
-
Allow the solid N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
If not for immediate use, aliquot the stock solution into small, single-use vials and store at -20°C or -80°C.
Protocol for a Preliminary Stability Study in Solution
-
Prepare a solution of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine in the desired solvent at a known concentration.
-
Divide the solution into several vials. Store one vial under the intended experimental conditions and other vials under different conditions (e.g., 4°C, room temperature, protected from light, exposed to light).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Analyze the aliquots by HPLC to determine the remaining percentage of the parent compound and the formation of any degradation products.
-
Plot the percentage of the parent compound remaining over time to assess the stability under each condition.
Visualizations
Chemical Structure
Caption: Chemical structure of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
Recommended Experimental Workflow for Stability Assessment
Sources
Technical Support Center: Optimizing Coupling Reactions with N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Welcome to the technical support center for optimizing coupling reactions with N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for common synthetic transformations involving this versatile building block. The unique structural characteristics of this secondary amine—namely, its position on a saturated carbocycle adjacent to a heterocyclic system—present specific challenges and opportunities in reaction design. This document will equip you with the knowledge to anticipate these nuances and systematically optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine in coupling reactions?
A1: The primary challenges stem from steric hindrance and the electronic nature of the substrate. The amine is a secondary amine situated on a cyclohexane ring, which can present significant steric bulk, potentially slowing down reaction rates with hindered coupling partners.[1][2] Additionally, the electron-rich nature of the indazole ring system can influence the reactivity of catalysts, particularly in palladium-catalyzed cross-coupling reactions.
Q2: Which coupling reactions are most suitable for this amine?
A2: This amine is amenable to several common C-N bond-forming reactions, including:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: Ideal for forming aryl-amine bonds.[3]
-
Amide Bond Formation: Using standard coupling reagents to react with carboxylic acids.
-
Reductive Amination: For coupling with aldehydes and ketones to form tertiary amines.[4][5]
The choice of reaction will depend on the desired final product. Each of these methods requires careful optimization, which is detailed in the troubleshooting guides below.
Q3: How does the N,1-dimethyl substitution on the indazole ring affect its reactivity?
A3: The methylation at the N-1 position locks the tautomeric form of the indazole ring, which can provide more consistent reactivity compared to N-H indazoles.[6][7] The methyl groups also contribute to the overall electron-donating nature of the heterocyclic system.
Q4: My final product is highly polar and basic. What are the best practices for purification?
A4: Purification of polar, basic compounds can be challenging on standard silica gel. Consider the following strategies:
-
Reversed-Phase Chromatography (C18): This is often the most effective method. Use a mobile phase of water/acetonitrile or water/methanol with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[8]
-
Amine-Functionalized or Basic Alumina Columns: These can mitigate the streaking often observed with basic compounds on acidic silica gel.[9]
-
Aqueous Normal-Phase Chromatography: Using a polar stationary phase (like an amine-bonded silica) with a mobile phase containing water can be an effective strategy for very polar compounds.[10]
-
Salt Formation: If the compound is stable as a salt, precipitation as an HCl or other salt can be an effective purification method.
Troubleshooting Guides by Reaction Type
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
This reaction is a powerful tool for coupling N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine with aryl halides or triflates. However, the steric hindrance of this secondary amine necessitates careful selection of the catalyst system.
Issue 1: Low to No Product Yield
-
Causality & Solution:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently. Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂.[11]
-
Inappropriate Ligand Choice: For sterically hindered secondary amines, bulky, electron-rich phosphine ligands are crucial. Ligands like RuPhos or BrettPhos are excellent starting points.[11] These bulky ligands favor the formation of the monoligated palladium species, which accelerates the catalytic cycle.[3]
-
Incorrect Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11][12] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but may require higher reaction temperatures.[11]
-
Poor Substrate Reactivity: Aryl chlorides are less reactive than aryl bromides or iodides. For aryl chlorides, a more specialized, highly active catalyst system is often necessary.[11]
-
Issue 2: Side Product Formation (e.g., Hydrodehalogenation)
-
Causality & Solution:
-
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupled. It can be promoted by moisture or inefficient trapping of the oxidative addition complex by the amine. Ensure anhydrous conditions and consider a slight excess of the amine (1.2-1.5 equivalents).
-
Homocoupling: Dimerization of the aryl halide can compete with the desired amination. Optimizing the catalyst loading (typically 1-2 mol %) and reaction temperature can minimize this side reaction.[11]
-
Amide Bond Formation
Coupling with carboxylic acids is a fundamental transformation. For a sterically hindered secondary amine like this one, the choice of coupling reagent is critical to overcome the kinetic barrier.
Issue 1: Incomplete Conversion or Slow Reaction
-
Causality & Solution:
-
Insufficiently Reactive Coupling Reagent: Standard carbodiimide reagents like EDC may be too slow. Uronium-based reagents such as HATU or HBTU are highly recommended as they form more reactive OAt- or OBt-active esters.[13][14]
-
Steric Hindrance: The bulky environment around the nitrogen atom slows the nucleophilic attack. To counteract this, increase the reaction temperature (e.g., to 40-50 °C) or extend the reaction time.[15] Pre-activation of the carboxylic acid with HATU and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) for 15-30 minutes before adding the amine can also improve yields.[16]
-
In-situ Acyl Fluoride Formation: For extremely challenging couplings, converting the carboxylic acid to a more reactive acyl fluoride in situ can be an effective strategy.[13][17]
-
Issue 2: Epimerization of Chiral Carboxylic Acids
-
Causality & Solution:
-
Over-activation: Some coupling reagents can lead to the formation of oxazolone intermediates with α-amino acids, causing racemization. The "At" portion of HATU (1-hydroxy-7-azabenzotriazole) is known to suppress epimerization more effectively than HOBt.[14] Running the reaction at a lower temperature (0 °C to room temperature) can also minimize this side reaction.
-
Reductive Amination
This reaction provides a direct route to N-alkylated products from aldehydes and ketones. The key is the selective reduction of the in situ-formed iminium ion in the presence of the starting carbonyl compound.
Issue 1: Low Yield of the Desired Tertiary Amine
-
Causality & Solution:
-
Inefficient Iminium Ion Formation: The condensation between the secondary amine and the carbonyl compound is an equilibrium process. For ketones, this equilibrium can be unfavorable. The addition of a mild acid catalyst, such as acetic acid, can promote iminium ion formation.[5][18]
-
Incorrect Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations as it is mild, selective for iminium ions over ketones and aldehydes, and does not require strict pH control.[4][5][18] More powerful reducing agents like NaBH₄ can reduce the starting carbonyl compound, leading to lower yields of the desired amine.[19]
-
Steric Hindrance: A highly hindered ketone may react very slowly. In such cases, increasing the reaction temperature or using a Lewis acid catalyst like Ti(OiPr)₄ to activate the ketone may be necessary.
-
Issue 2: Formation of Alcohol Byproduct
-
Causality & Solution:
-
Reduction of Carbonyl: This indicates that the reducing agent is reacting with the starting aldehyde or ketone. This is more common with NaBH₄ than with the more selective NaBH(OAc)₃.[19] Ensure that you are using the correct reducing agent. If using NaBH(OAc)₃, ensure it is of good quality, as decomposition can lead to less selective boron hydrides.
-
Data Presentation
Table 1: Recommended Starting Conditions for Coupling Reactions
| Reaction Type | Coupling Partner | Recommended Catalyst/Reagent | Base | Solvent | Temperature (°C) |
| Buchwald-Hartwig | Aryl Bromide | XPhos Pd G3 (2 mol%) | NaOtBu (1.4 eq) | Toluene | 80-110 |
| Aryl Chloride | RuPhos Pd G3 (2 mol%) | LHMDS (1.5 eq) | Dioxane | 100-120 | |
| Amide Coupling | Aliphatic COOH | HATU (1.1 eq) | DIPEA (2.0 eq) | DMF | 25-40 |
| Aromatic COOH | HATU (1.2 eq) | DIPEA (3.0 eq) | DMF | 25-50 | |
| Reductive Amination | Aliphatic Aldehyde | NaBH(OAc)₃ (1.5 eq) | N/A | DCE | 25 |
| Aliphatic Ketone | NaBH(OAc)₃ (1.5 eq) | AcOH (1.0 eq) | DCE | 25-50 |
Note: These are starting points and may require further optimization based on the specific substrate.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chimia.ch [chimia.ch]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
How to confirm the structure of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine derivatives
Ticket ID: #STR-IND-4567-001 Topic: Structural Elucidation of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Assigned Specialist: Senior Application Scientist, Spectroscopy Division
Executive Summary
You are likely facing challenges in distinguishing the N1-methyl vs. N2-methyl regioisomers or confirming the stereochemistry at the C4-amine position. This guide provides a self-validating workflow to confirm the structure of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.
The 4,5,6,7-tetrahydroindazole scaffold is notoriously difficult because the alkylation of the pyrazole ring often yields mixtures of N1 (thermodynamic) and N2 (kinetic) isomers, which have nearly identical Mass Spec (MS) and 1H NMR profiles.
Phase 1: The "Smoking Gun" – Regioisomer Determination (N1 vs. N2)
The most critical step is confirming that your methyl group is on N1 and not N2 . Standard 1H NMR is often insufficient because the chemical shift differences (
Diagnostic Protocol: 1D NOE / 2D NOESY
Theory: The spatial proximity (Nuclear Overhauser Effect) is the only definitive non-crystallographic method to distinguish these isomers.
-
N1-Isomer (Target): The N1-Methyl group is sterically crowded against the C7-methylene protons of the saturated ring.
-
N2-Isomer (Impurity): The N2-Methyl group is distant from the ring but proximal to the C3-aromatic proton.
Experimental Setup
-
Solvent: DMSO-
or CDCl (Avoid protic solvents if possible to sharpen exchangeable protons). -
Concentration: >10 mg/mL for clear NOE signals.
-
Experiment: 2D NOESY (mixing time 300–500 ms) or 1D Selective NOE.
Analysis Table: The "Truth" Matrix
| Feature | N1-Methyl Isomer (Target) | N2-Methyl Isomer (Impurity) |
| Key NOE Correlation | N-Me | N-Me |
| C3-H Chemical Shift | Typically | Typically |
| C13 NMR (N-Me) |
Critical Check: If you see a strong NOE between your N-methyl singlet and the aromatic singlet at ~7.4 ppm, you have synthesized the N2-isomer , not the N1.
Visualization: Regioisomer Logic Flow
Caption: Logic flow for distinguishing N1 vs N2 regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.
Phase 2: Confirming the C4-Amine Position & Core
Once the N1 position is confirmed, you must verify the amine is at C4 and not C5, C6, or C7 (though synthetic routes usually dictate this, rearrangements can occur).
Diagnostic Protocol: HMBC (Heteronuclear Multiple Bond Correlation)
Objective: Link the amine-bearing carbon (C4) to the pyrazole ring.
-
Identify C4-H: Look for the proton attached to the amine (methine, typically
3.5–4.0 ppm). -
Trace Connectivity:
-
HMBC: The C4-H should show a 3-bond coupling (
) to the quaternary bridgehead carbon C3a . -
COSY: The C4-H should couple to the C5-methylene protons.
-
Validation Criteria:
-
If C4-H couples to two different methylene groups (C3 and C5 equivalent) in COSY, you might have the C5-amine (symmetry check). The C4-amine lacks symmetry in the saturated ring.
Phase 3: Stereochemistry (Chirality at C4)
The C4 carbon is a chiral center. Unless you performed an asymmetric synthesis (e.g., using a chiral transfer hydrogenation), your product is a racemate (50:50 mixture of R and S) .
Diagnostic Protocol: Chiral Purity Check
Issue: Standard NMR cannot distinguish enantiomers. Solution: Chiral HPLC or Derivatization.
Method A: Chiral HPLC (Direct)
-
Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (DEA) .
-
Note: The DEA is critical. Secondary amines tail badly on silica without a basic modifier.
-
-
Expected Result: Two peaks with 1:1 area integration (if racemic).
Method B: Mosher's Amide Analysis (Indirect)
If you need to assign Absolute Configuration (R vs S):
-
React your secondary amine (N-methyl-amine) with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl .
-
Analyze the
( H NMR shifts) between the ( )-Mosher and ( )-Mosher derivatives. -
Use the shielding/deshielding sectors to assign the C4 center.
Visualization: Stereochemical Assignment Workflow
Caption: Workflow for determining enantiomeric purity and absolute configuration of the C4-amine.
Troubleshooting FAQ
Q1: My NMR peaks are broad/undefined in CDCl3.
Root Cause: This is likely due to conformational flipping of the cyclohexene-like ring or proton exchange on the amine. Fix:
-
Switch Solvent: Try DMSO-
(stabilizes H-bonds) or CD OD. -
Salt Formation: Convert the free base to an HCl or Oxalate salt. This locks the amine conformation and sharpens the signals. Warning: This will shift the C4-H signal downfield significantly (~0.5-1.0 ppm).
Q2: I see a small impurity (~5-10%) that looks like my product but shifts slightly.
Root Cause: This is often the N2-regioisomer . Verification: Integrate the N-methyl peaks. If the major peak is at 3.70 ppm and the minor is at 3.85 ppm (values vary by solvent), perform the NOE experiment on the minor peak. If it hits the C3-H, it is the N2-isomer.
Q3: How do I prevent the N2 isomer during synthesis?
Synthetic Insight:
-
Thermodynamic Control: Heating the reaction generally favors the N1-isomer (more stable).
-
Sterics: If you methylate after forming the tetrahydroindazole ring, the steric bulk of the C7-methylene protons actually discourages N1-alkylation slightly, making N2-alkylation a competitive kinetic pathway.
-
Recommendation: Use Semmler-Wolff aromatization precursors or specific hydrazines (Methylhydrazine) early in the synthesis to lock the N1-methyl before ring closure, rather than methylating the bicyclic core at the end [1].
References
-
BenchChem. (2025).[1][2] Spectroscopic Comparison of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Isomers: A Guide for Researchers. Retrieved from (General Reference for Indazole Spectroscopy).
-
Alam, R. M., & Keating, J. J. (2021).[3] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[3][4][5] Beilstein Journal of Organic Chemistry, 17, 1939–1950. Retrieved from
- Luo, G., et al. (2006). Regioselective synthesis of N-alkylated indazoles. Journal of Organic Chemistry. (Standard reference for N1 vs N2 thermodynamic control).
-
PubChem. (n.d.). 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine Compound Summary. Retrieved from (Analogous spectral data reference).
Sources
Technical Support Center: Scalable Synthesis of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
[1]
Current Status: Operational Support Level: Tier 3 (Process Chemistry & Scale-Up) Ticket ID: SC-IND-4567[1]
Executive Summary & Molecule Profile
Target Molecule: N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine CAS Registry Number: 1094844-96-8 (Generic/Related) Core Application: Key intermediate for 5-HT3 antagonists (e.g., Granisetron analogs) and PARP inhibitors.[1]
This guide addresses the transition from medicinal chemistry (gram-scale) to process chemistry (kilogram-scale). The synthesis hinges on two critical transformations: the regioselective construction of the tetrahydroindazole core and the stereoselective reductive amination of the resulting ketone.
Scale-Up Philosophy:
-
Safety First: Methylhydrazine is a high-energy, toxic reagent.[1] Thermal runaway risks must be mitigated.[1][2]
-
Regiocontrol: Maximizing the N1-methyl isomer over the N2-methyl impurity during ring formation.
-
Purification Efficiency: Replacing chromatography with crystallization (salt formation).[1]
Synthesis Workflow & Critical Control Points
The following diagram outlines the optimized process flow, highlighting safety gates and decision nodes.
Caption: Figure 1. Process flow for the synthesis of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, emphasizing safety gates during hydrazine addition and purity checks before functionalization.
Module 1: The Indazole Core Construction
Reaction: 1,3-Cyclohexanedione + Methylhydrazine
Technical Protocol (Scale-Up)
-
Reagents: 1,3-Cyclohexanedione (1.0 eq), Methylhydrazine (1.05 eq), Ethanol (10V).
-
Procedure:
-
Dissolve 1,3-cyclohexanedione in Ethanol at 0–5°C.
-
CRITICAL: Add Methylhydrazine dropwise. Maintain internal temperature
. The reaction is highly exothermic. -
Allow to warm to 20–25°C and stir for 2 hours.
-
Reflux (78°C) for 3 hours to drive dehydration and thermodynamic equilibration to the N1-isomer.
-
Concentrate and crystallize from MTBE/Heptane.[1]
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High N2-Isomer Content | Temperature too high during addition; Kinetic vs. Thermodynamic control failure.[1] | Protocol Adjustment: Perform the addition at -10°C. Ensure the reflux step is sufficient (3+ hours) as the N1-isomer is generally the thermodynamic product [1]. |
| Runaway Exotherm | Rapid addition of hydrazine; Insufficient cooling capacity.[1] | Safety Stop: Stop addition immediately. Use a dosing pump interlocked with a temperature probe.[1] Dilute methylhydrazine in ethanol before addition to reduce heat flux density [2].[1] |
| Dark/Tarred Product | Oxidation of hydrazine or dione; Presence of metal impurities. | Prevention: Sparge solvents with Nitrogen.[1] Use a radical scavenger (e.g., BHT) in trace amounts if raw material quality is poor. |
Module 2: Reductive Amination (Functionalization)
Reaction: Indazol-4-one + Methylamine
Technical Protocol (Scale-Up)
For kilogram scale, catalytic hydrogenation is preferred over hydride reagents (NaBH4) to minimize solid waste.[1]
-
Reagents: Indazol-4-one (1.0 eq), Methylamine (33% in EtOH, 3.0 eq), Pd/C (5% loading, 50% wet), H2 (5-10 bar).
-
Procedure:
Alternative: Difficult Substrates (Ti-Mediated)
If conversion is low (<80%) using hydrogenation, switch to the Titanium Isopropoxide method [3].
-
Protocol: Mix Ketone + Amine + Ti(OiPr)4 (1.2 eq) neat or in THF for 12h (Imine formation). Dilute with MeOH and add NaBH4 (1.5 eq) at 0°C.
-
Note: This generates copious TiO2 solid waste, making it less ideal for >10kg batches but highly reliable for 100g–1kg.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance at C4; Equilibrium favoring ketone.[1] | Chemistry Fix: Use Ti(OiPr)4 as a water scavenger/Lewis acid to drive imine formation before adding the reducing agent. |
| Alcohol Impurity (C4-OH) | Direct reduction of ketone instead of imine.[1] | Process Control: Ensure Methylamine is in large excess (3-5 eq). Pre-stir ketone and amine for 2 hours before introducing H2 or Hydride source.[1] |
| Dimer Formation | Condensation of product amine with intermediate imine.[1] | Dilution: Run the reaction more dilute (20V solvent). Increase Methylamine equivalents.[1] |
Module 3: Purification & Isolation Strategy
Chromatography is the bottleneck of scale-up.[1] We utilize Salt Formation to purify the amine.
The HCl Salt Break
FAQ: Technical Support
Q1: The reaction mixture turned solid during Methylhydrazine addition. Is this normal?
-
A: Yes, partially. The hydrazine salt of 1,3-cyclohexanedione can precipitate.[6] Ensure you have adequate agitation (overhead stirrer, not magnetic) and sufficient solvent volume (at least 10V). Do not stop stirring; the slurry will resolubilize upon heating.
Q2: Can I use aqueous Methylamine instead of alcoholic?
-
A: For the Ti(OiPr)4 method , absolutely NO. Water hydrolyzes the titanium reagent. For Catalytic Hydrogenation , yes, but water can shift the equilibrium back to the ketone. Anhydrous (alcoholic) methylamine is strictly recommended for yield optimization.[1]
Q3: How do I remove residual Palladium?
-
A: If the final HCl salt is colored (grey/black), treat the free base solution with SiliaMetS® Thiol or activated charcoal before salt formation. The limit for APIs is typically <10 ppm.
Troubleshooting Logic (Decision Tree)
Caption: Figure 2. Diagnostic logic for impurity profiling. Identification of the specific impurity type dictates whether the solution is kinetic (reaction conditions) or downstream (purification).
References
-
Regioselectivity of Hydrazine Condensations
-
Safety in Methylhydrazine Handling
-
Source: NOAA CAMEO Chemicals.[1] "Methyl Hydrazine Hazard Summary."
- Context: Critical safety data for handling bulk methylhydrazine (toxicity, flammability).
-
-
Reductive Amination Methodologies
-
Source: MacMillan Group (Princeton).[1] "Enantioselective Organocatalytic Reductive Amination."
- Context: Provides mechanistic insight into imine formation and reduction strategies, applicable to the functionaliz
-
-
Indazole Core Synthesis & Characterization
Sources
- 1. chemscene.com [chemscene.com]
- 2. helgroup.com [helgroup.com]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.sciepub.com [pubs.sciepub.com]
- 5. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the binding target of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Primary Putative Target: Sigma-2 Receptor (σ2R/TMEM97) Secondary Targets for Selectivity Profiling: Sigma-1 Receptor (σ1R), 5-HT3 Receptor
Strategic Overview
N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine represents a critical chemical scaffold in CNS drug discovery. While the indazole-3-carboxamide core is famous for 5-HT3 antagonism (e.g., Granisetron), the tetrahydroindazole-4-amine core has emerged as a privileged structure for Sigma Receptors , particularly showing potential for Sigma-2 (TMEM97) selectivity over Sigma-1.
Validating the binding target of this molecule requires a deconvolution strategy. You must distinguish between "specific binding" (the functional target) and "off-target liability" (typically 5-HT3 or Muscarinic receptors due to the basic amine).
The Validation Hierarchy
This guide prioritizes Radioligand Binding Assays as the definitive "Source of Truth" for this scaffold, compared against Surface Plasmon Resonance (SPR) for kinetics and Cellular Thermal Shift (CETSA) for live-cell engagement.
Figure 1: Step-wise validation workflow moving from computational prediction to functional verification.
Comparative Methodology: Selecting the Right Assay
For the tetrahydroindazole scaffold, hydrophobicity and basicity often lead to high non-specific binding (NSB). Your choice of assay must mitigate this.
| Feature | Method A: Radioligand Binding (Gold Standard) | Method B: Surface Plasmon Resonance (SPR) | Method C: CETSA (Cellular Thermal Shift) |
| Principle | Competition with radioactive probe ([³H]-DTG or [³H]-Pentazocine) | Real-time optical measurement of mass change on a sensor chip | Thermal stabilization of protein upon ligand binding in intact cells |
| Relevance to Molecule | High. Defines | Medium. Small molecule (<200 Da) requires high-sensitivity chips (CM5/CM7). | High. Proves the drug enters the cell and engages target in native environment. |
| Throughput | Medium (96-well filtration) | High (Automated injection) | Medium (Western Blot or AlphaScreen readout) |
| Pros | Historical benchmark; unaffected by solvent interference. | Measures | Physiological context; no radioactive waste. |
| Cons | Radioactive waste; Equilibrium only (no kinetics). | Requires purified, immobilized protein (TMEM97 is a difficult membrane protein). | Binary result (Bind/No-Bind); difficult to quantify |
| Verdict | PRIMARY CHOICE | SECONDARY (Validation) | TERTIARY (Engagement) |
Experimental Protocol: Radioligand Competition Assay
This protocol is designed to validate affinity for Sigma-2 (σ2) , the most likely target for this amine, while masking Sigma-1.
A. System Setup
-
Tissue Source: Rat liver membrane homogenates or PC12 cells (rich in σ2).
-
Radioligand:
-DTG (1,3-Di-o-tolylguanidine). Note: DTG binds both σ1 and σ2. -
Masking Agent: (+)-Pentazocine (100 nM). Crucial Step: This blocks σ1 sites, ensuring
-DTG only binds to σ2. -
Test Compound: N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (dissolved in DMSO).
B. Step-by-Step Workflow
-
Membrane Preparation:
-
Homogenize tissue in ice-cold Tris-Sucrose Buffer (10 mM Tris-HCl, 250 mM Sucrose, pH 7.4).
-
Centrifuge at 1,000 x g (10 min) to remove debris.
-
Centrifuge supernatant at 31,000 x g (60 min) to pellet membranes.
-
Resuspend pellet in Binding Buffer (50 mM Tris-HCl, pH 8.0).
-
-
Assay Assembly (96-well plate):
-
Total Binding: 50 µL Membrane + 50 µL
-DTG (3 nM) + 50 µL Buffer. -
Non-Specific Binding (NSB): Add 10 µM Haloperidol (saturates all Sigma sites).
-
Test Wells: Add increasing concentrations of your indazole amine (
M to M). -
Masking: Add 100 nM (+)-Pentazocine to ALL wells to silence Sigma-1.
-
-
Incubation:
-
Incubate at 25°C for 120 minutes (Equilibrium is slow for hydrophobic indazoles).
-
-
Harvesting:
-
Rapid filtration through GF/B glass fiber filters .
-
Critical: Pre-soak filters in 0.5% Polyethyleneimine (PEI) for 1 hour. This reduces the high non-specific binding common to amine-containing scaffolds.
-
-
Quantification:
-
Wash filters 3x with ice-cold buffer.
-
Add scintillation cocktail and count CPM (Counts Per Minute).
-
C. Data Analysis (Self-Validating Logic)
Calculate the
-
Sigma-2
: < 100 nM (High Affinity) -
Sigma-1
: > 1000 nM (if selective) -
Hill Slope: Near 1.0 (Indicates 1:1 binding stoichiometry).
Mechanistic Pathway: Sigma-2 (TMEM97) Signaling
If your compound binds Sigma-2, it likely modulates the PGRMC1 complex, influencing calcium signaling and autophagy.
Figure 2: Putative signaling cascade. Binding to TMEM97 modulates PGRMC1, leading to downstream calcium flux and autophagic responses.
Troubleshooting & Controls
To ensure Scientific Integrity , you must run these controls:
-
The "Granisetron Control":
-
Since your molecule resembles the core of Granisetron, you must test against 5-HT3 receptors .
-
Method: Radioligand binding using
-GR65630. -
Expectation: If your molecule lacks the bulky bicyclic side chain of Granisetron, 5-HT3 affinity should be significantly lower (
> 1 µM), proving Sigma selectivity.
-
-
The "Amine Artifact":
-
Basic amines can get trapped in lysosomes (lysosomotropism) giving false positives in cell assays.
-
Validation: Run the binding assay at 4°C vs 37°C. True binding is thermodynamic; lysosomal trapping is metabolic/temperature-dependent.
-
References
-
Huang, Y., et al. (2015). "Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands." Bioorganic & Medicinal Chemistry, 23(13), 3662-3670.
-
Alon, A., et al. (2017). "Sigma-2 receptor is the transmembrane protein TMEM97." Proceedings of the National Academy of Sciences, 114(27), 7160-7165.
-
Besnard, J., et al. (2012). "Automated design of ligands to polypharmacological profiles." Nature, 492, 215–220.
- McCurdy, C. R. (2017). "Sigma Receptor Ligands." Topics in Medicinal Chemistry, 29. (Standard reference for Sigma radioligand protocols).
Structure-activity relationship (SAR) studies of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine analogs
Executive Summary: The Scaffold Advantage
The N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine core represents a privileged scaffold in medicinal chemistry, primarily recognized for its versatility in targeting Sigma Receptors (σRs) and, to a lesser extent, dopaminergic pathways.
Unlike rigid tricyclic systems, this tetrahydroindazole framework offers a unique balance of conformational flexibility and tautomeric stability. This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, positioning it not just as a final drug candidate, but as a critical "fragment lead" that can be optimized into high-affinity ligands for neurodegenerative and analgesic applications.
Key Differentiators
-
Tautomeric Control: The N-1 methyl group locks the pyrazole ring, preventing the promiscuous binding often seen in unsubstituted indazoles.
-
Vectorability: The C-4 amine position serves as an ideal vector for introducing hydrophobic domains required for the Sigma-1 receptor's "primary hydrophobic pocket."
-
Metabolic Stability: Superior microsomal stability compared to open-chain alkyl amines.
Mechanistic Grounding: Sigma-1 Receptor Modulation
To understand the SAR of this series, one must understand the target. The Sigma-1 receptor (S1R) is a ligand-operated molecular chaperone located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
Mechanism of Action:
-
Resting State: S1R is bound to BiP (GRP78) at the ER membrane.
-
Activation: Agonist binding (e.g., by tetrahydroindazole analogs) dissociates S1R from BiP.
-
Chaperoning: Free S1R stabilizes IP3R3, ensuring proper
transfer from ER to mitochondria, boosting ATP production and preventing apoptosis.
Pathway Visualization
The following diagram illustrates the cellular impact of S1R activation by tetrahydroindazole ligands.
Figure 1: Mechanism of action for Sigma-1 Receptor agonists derived from the tetrahydroindazole scaffold.
Structure-Activity Relationship (SAR) Analysis
The SAR of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is defined by two critical regions: the Indazole Core (Region A) and the Amine Substituent (Region B) .
Region A: The N-1 Position (Tautomeric Lock)
The presence of the methyl group at N-1 is pivotal.[1]
-
Unsubstituted (N-H): Exists in equilibrium between 1H and 2H tautomers. This ambiguity often leads to poor selectivity and rapid metabolic clearance.
-
N-Methyl (Target): Locks the conformation.[1] It provides a moderate hydrophobic interaction but is often too small for maximum affinity.
-
N-Propyl/N-Phenyl: Extending this group (e.g., to n-propyl) often shifts selectivity toward Sigma-2 receptors (S2R) over Sigma-1.
Region B: The C-4 Amine (The Affinity Driver)
The N,N-dimethyl group in the title compound represents a "minimal binder."
-
Primary Amine (
): Generally inactive ( nM). -
Dimethyl Amine (
): Moderate affinity. Serves as a good fragment lead but lacks the bulk to fill the S1R hydrophobic pocket. -
Benzyl/Phenethyl Amine: Replacing the methyls with a benzyl group drastically improves potency (often into the low nanomolar range,
nM). The aromatic ring engages in stacking with residues (e.g., Tyr103) in the S1R binding site.
Comparative Performance Data
The table below compares the "Parent Scaffold" against optimized analogs and standard references.
| Compound Class | Representative Structure | Target Affinity ( | Selectivity (S1R vs S2R) | Primary Application |
| Parent Scaffold | N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine | ~500 - 1,500 nM | Low | Fragment Lead / Probe |
| Optimized Analog | N-benzyl-N-methyl analog | 15 - 40 nM | High (>50x) | Neuroprotection Lead |
| S2R Selective | N-propyl-N-(4-fluorobenzyl) analog | >1,000 nM | Inverse (S2R selective) | Cancer Imaging |
| Reference Std | SA4503 (Cutamesine) | 17 nM | High | Clinical Benchmark |
| Reference Std | Haloperidol | ~1-3 nM | Low (High D2 affinity) | Antagonist Control |
Interpretation: The N,1-dimethyl parent compound is a valid starting point but requires hydrophobic expansion at the amine nitrogen (Region B) to compete with clinical standards like SA4503.
Experimental Protocols
Synthesis of the Core Scaffold
To ensure high purity and regioselectivity, a two-step "Condensation-Reductive Amination" sequence is recommended over direct alkylation.
Reagents:
-
2-Acetylcyclohexane-1,3-dione (or related 1,3-dicarbonyls)[1][2]
-
Methylhydrazine
-
Dimethylamine (or Benzylamine for optimized analogs)
-
Sodium Triacetoxyborohydride (STAB)
Workflow Visualization:
Figure 2: Synthetic route for generating the tetrahydroindazole scaffold.
Step-by-Step Protocol:
-
Indazole Ring Formation:
-
Dissolve 2-acetylcyclohexane-1,3-dione (1.0 eq) in Ethanol (0.5 M).
-
Add Methylhydrazine (1.1 eq) dropwise at
. -
Reflux for 3 hours. Monitor by TLC.
-
Concentrate and purify by flash chromatography to isolate 1-methyl-6,7-dihydro-1H-indazol-4(5H)-one.
-
-
Reductive Amination (The Diversity Step):
-
Dissolve the ketone intermediate in Dichloroethane (DCE).
-
Add Dimethylamine (2.0 eq) and Acetic Acid (1.5 eq). Stir for 30 mins.
-
Add Sodium Triacetoxyborohydride (STAB) (2.0 eq) and stir overnight at RT.
-
Quench with sat.
, extract with DCM, and purify via HPLC.
-
Radioligand Binding Assay (Validation)
To validate the activity of synthesized analogs, use a competition binding assay against
-
Membrane Prep: Use Guinea pig brain or transfected HEK293 cells expressing human S1R.
-
Incubation: Incubate membranes (50
protein) with 3 nM and varying concentrations of the test compound ( to M). -
Buffer: 50 mM Tris-HCl (pH 7.4). Incubation time: 120 min at
. -
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Expert Commentary & Pitfalls
The "Regioisomer Trap": When synthesizing the core from unsymmetrical 1,3-dicarbonyls, you may generate both N-1 and N-2 methyl isomers.
-
Observation: The N-1 isomer (target) is usually thermodynamically favored and more active at S1R.
-
Validation: Use NOESY NMR to confirm the methyl position. The N-1 methyl will show a correlation with the C-7 protons of the cyclohexane ring.
Solubility vs. Permeability: While the N,1-dimethyl analog is highly soluble, it has lower Blood-Brain Barrier (BBB) permeability than its N-benzyl counterparts. For CNS indications, increasing lipophilicity (cLogP > 2.5) via the amine substituent is recommended.
References
-
Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Journal of Medicinal Chemistry. (2019). Detailed SAR on the tetrahydroindazole scaffold.
-
Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. (2020). Synthesis protocols for 1-phenyl and 1-methyl analogs.
-
Sigma-1 receptor chaperones at the ER-mitochondrion interface. Cell. (2010). Mechanistic grounding for S1R function.
-
Synthesis and pharmacological evaluation of 4,5,6,7-tetrahydroindazole derivatives. European Journal of Medicinal Chemistry. (General Reference for class synthesis).
-
PubChem Compound Summary: 4,5,6,7-tetrahydro-1H-indazol-4-amine. National Center for Biotechnology Information. (2025). Chemical properties and safety data.
Sources
A Comparative Analysis of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine and its Isomers in Biological Assays: A Guide for Researchers
In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1][2] Its versatility allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles. Among these, the tetrahydroindazole derivatives have garnered significant interest, particularly in the context of cannabinoid receptor modulation. This guide provides an in-depth comparison of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine and its key isomers, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance in relevant biological assays.
The seemingly subtle variation in the placement of a methyl group on the indazole core, specifically the distinction between N1- and N2-alkylation, can profoundly influence a compound's interaction with its biological target.[3] This guide will delve into the structure-activity relationships (SAR) that govern the biological activity of these isomers, supported by experimental data and detailed protocols for key assays.
The Critical Role of Isomerism in Biological Activity
The indazole ring system can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. Alkylation of the indazole nitrogen results in two distinct regioisomers, the N1- and N2-alkylated products. In the context of cannabinoid receptor ligands, this seemingly minor structural change has significant consequences for receptor binding and functional activity.
Generally, for indazole-based synthetic cannabinoids, the 1-alkyl isomers have demonstrated higher agonist activity at the CB1 receptor compared to their 2-alkyl counterparts.[3] The 2-alkyl isomers often exhibit significantly lower potency at both CB1 and CB2 receptors.[3] This underscores the critical importance of regioselective synthesis and thorough characterization when developing novel indazole-based compounds.
Comparative Biological Data
While a direct head-to-head comparison of a comprehensive series of N-methylated 4-amino-tetrahydroindazole isomers is not extensively available in the public domain, we can infer the expected trends based on published structure-activity relationship (SAR) studies on related indazole scaffolds. The following table summarizes hypothetical but expected comparative data based on established principles for indazole-based cannabinoid ligands.
| Compound | Isomer | Target | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy (% of max response) |
| N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine | N1-methyl | CB1 | 5 - 20 | 10 - 50 | 80 - 100% (Agonist) |
| CB2 | 50 - 200 | 100 - 500 | 60 - 80% (Partial Agonist) | ||
| N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine | N2-methyl | CB1 | >1000 | >1000 | Low to negligible |
| CB2 | >1000 | >1000 | Low to negligible | ||
| 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine | N1-methyl (des-methylamino) | CB1 | 20 - 100 | 50 - 200 | 70 - 90% (Agonist) |
| CB2 | 200 - 1000 | 500 - 2000 | 50 - 70% (Partial Agonist) |
Note: The data presented in this table is illustrative and based on established SAR trends for indazole-based cannabinoids. Actual experimental values may vary.
Key Biological Assays for Characterization
To comprehensively evaluate the biological activity of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine and its isomers, a panel of in vitro assays is essential. These assays provide crucial information on receptor binding, functional activity (agonist, antagonist, or inverse agonist), and the downstream signaling pathways modulated by the compounds.
Cannabinoid Receptor Signaling Pathway
The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.[4] Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, receptor activation can trigger other signaling cascades, including the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling.
Caption: Simplified overview of the cannabinoid receptor signaling pathway.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to characterize and compare indazole isomers.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity (Kᵢ) of the test compounds for the CB1 and CB2 receptors by measuring their ability to displace a high-affinity radiolabeled cannabinoid ligand.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (typically 5-20 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]CP55,940 at its Kᴅ concentration).
-
Increasing concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
For non-specific binding control, add a high concentration of a non-labeled standard cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA).
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
cAMP Functional Assay (for Gαi/o-coupled receptors)
This assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on intracellular cAMP levels following receptor activation.
Experimental Workflow:
Caption: Workflow for a cAMP functional assay for Gαi/o-coupled receptors.
Detailed Protocol:
-
Cell Culture: Seed cells stably expressing the CB1 or CB2 receptor (e.g., CHO-K1 cells) into a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Stimulation:
-
For agonist testing: Add increasing concentrations of the test compound to the cells in the presence of a fixed concentration of forskolin (an adenylyl cyclase activator, typically 1-10 µM).
-
For antagonist testing: Add increasing concentrations of the test compound in the presence of a fixed concentration of a known CB receptor agonist (e.g., CP55,940 at its EC₈₀) and forskolin.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis:
-
For agonists: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound to determine the EC₅₀ and Emax values.
-
For antagonists: Plot the percentage of inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀ value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, providing insights into receptor desensitization, internalization, and potential for biased signaling.
Experimental Workflow:
Caption: Workflow for a β-arrestin recruitment assay.
Detailed Protocol:
-
Cell Lines: Utilize a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® or Tango™). These cells co-express the cannabinoid receptor fused to a component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component.
-
Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and subsequent β-arrestin recruitment.
-
Signal Detection: Add the detection reagents provided with the assay kit and measure the signal (e.g., luminescence or fluorescence) using a plate reader. The signal generated is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the signal intensity against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ and Emax values.
Conclusion
The biological evaluation of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine and its isomers requires a systematic and multi-faceted approach. Understanding the profound impact of N-alkylation on the indazole core is paramount for predicting and interpreting the biological activity of these compounds. Based on established SAR, the N1-methyl isomer is expected to exhibit significantly higher affinity and agonist potency at cannabinoid receptors compared to its N2-methyl counterpart.
The detailed protocols provided in this guide offer a robust framework for researchers to conduct comparative studies and elucidate the pharmacological profiles of these and other novel indazole derivatives. By employing a combination of binding and functional assays, scientists can gain a comprehensive understanding of the structure-activity relationships that govern the interaction of these compounds with their biological targets, thereby facilitating the rational design of new therapeutic agents.
References
- Longworth, et al. (Year of publication). Title of the article. Journal Name, Volume(Issue), pages. [Link to article]
-
Banister, S. D., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 34(2), 294-308. [Link]
-
Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British journal of pharmacology, 153(2), 199–215. [Link]
-
Howlett, A. C., et al. (2002). International Union of Pharmacology. XXVII. Classification of Cannabinoid Receptors. Pharmacological reviews, 54(2), 161–202. [Link]
-
Gaikwad, M., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 239-248. [Link]
-
Melvin, L. S., et al. (1995). Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs. Molecular pharmacology, 48(5), 843–851. [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783. [Link]
-
Bollikolla, H. B., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]
-
Huffman, J. W., et al. (1998). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Journal of Pharmacology and Experimental Therapeutics, 285(2), 995-1004. [Link]
-
Compton, D. R., et al. (1993). Cannabinoid structure-activity relationships: correlation of receptor binding and in vivo activities. Journal of Pharmacology and Experimental Therapeutics, 265(1), 218-226. [Link]
-
Kim, H. J., et al. (2024). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & Therapeutics, 32(4), 368-376. [Link]
-
Nagakura, M., et al. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of medicinal chemistry, 22(1), 48–52. [Link]
-
Lambert, D. M., & Fowler, C. J. (2005). The endocannabinoid system: drug targets, lead compounds, and potential therapeutic applications. Journal of medicinal chemistry, 48(16), 5059–5087. [Link]
-
Howlett, A. C., et al. (2011). CB1 & CB2 Receptor Pharmacology. Advances in pharmacology (San Diego, Calif.), 62, 169–211. [Link]
-
Lu, D., et al. (2024). Cannabinoids—Multifunctional Compounds, Applications and Challenges—Mini Review. Molecules, 29(10), 2288. [Link]
-
Pertwee, R. G. (2005). The pharmacology of cannabinoid receptors and their ligands: an overview. International journal of obesity (2005), 29 Suppl 2, S11–S18. [Link]
-
Carlier, J., et al. (2025). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Archives of Toxicology, 99(5), 1-13. [Link]
-
Wakley, A. A., et al. (2012). Sex Differences in Cannabinoid 1 vs. Cannabinoid 2 Receptor-Selective Antagonism of Antinociception Produced by Δ9-Tetrahydrocannabinol and CP55,940 in the Rat. Journal of Pharmacology and Experimental Therapeutics, 341(1), 184-194. [Link]
-
Kevin, R. C., et al. (2022). Pharmacology of Minor Cannabinoids at the Cannabinoid CB1 Receptor: Isomer- and Ligand-Dependent Antagonism by Tetrahydrocannabivarin. Molecules, 27(15), 4983. [Link]
-
Thomas, B. F., et al. (2007). Cannabidiol displays unexpectedly high potency as an antagonist of CB1 and CB2 receptor agonists in vitro. British Journal of Pharmacology, 150(5), 613-623. [Link]
-
AzolifeSciences. (2020, March 18). Comparison of Receptor Pharmacology in Cannabinoids. [Link]
-
Smolarek, R., et al. (2026). First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach. Toxicology in vitro : an international journal published in association with BIBRA, 110, 106149. [Link]
-
American Elements. (n.d.). 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]
-
He, S., et al. (2019). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 24(18), 3326. [Link]
-
He, S., et al. (2019). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 24(18), 3326. [Link]
-
Di Cocco, M. E., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current organic chemistry, 21(24), 2549–2567. [Link]
-
Diwakar, S., et al. (2024). Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. Chemistry & Biology Interface, 14(4), 95-117. [Link]
-
El-Sayed, N. F., et al. (2020). Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol- 2(3H)-yl)thiazole Derivatives. Letters in Drug Design & Discovery, 17(7), 896-905. [Link]
-
Gicquel, T., et al. (2020). Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and enantiomers of its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in F-344 rats. Carcinogenesis, 41(10), 1438–1446. [Link]
-
Govaerts, S. J., et al. (2004). The pharmacology of cannabinoid receptors and their ligands: an overview. Current pharmaceutical design, 10(15), 1711–1721. [Link]
-
Ibrar, A., et al. (2024). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 14(20), 14035–14045. [Link]
-
Khan, A. S., et al. (2021). Cannabinoid Ethers: Identification, Binding Interactions, and their ADME Properties. Molecules, 26(13), 3991. [Link]
-
Long, J. Z., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Bioorganic & medicinal chemistry letters, 29(10), 1269–1273. [Link]
-
Moir, M. E., et al. (2024). Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocytes and molecular networking. Archives of Toxicology, 98(5), 1-16. [Link]
-
Muccioli, G. G., & Lambert, D. M. (2005). Current Knowledge on the Antagonists and Inverse Agonists of Cannabinoid Receptors. Current Medicinal Chemistry, 12(12), 1361-1380. [Link]
-
Nocentini, A., et al. (2022). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. European journal of medicinal chemistry, 238, 114467. [Link]
-
Palomino, A., et al. (2025). Investigation in the CB1 and CB2 receptor binding profile and intrinsic activity of (−)- and (+)-cannabidiol and their dimethylheptyl homologs. Digital.CSIC. [Link]
-
Pierré, A., et al. (2003). Further SAR in the new antitumor 1-amino-substituted gamma-carbolines and 5H-benzo[e]pyrido[4,3-b]indoles series. Bioorganic & medicinal chemistry letters, 13(16), 2663–2667. [Link]
-
R. Costa, E. D., et al. (2017). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy, 9(1). [Link]
-
S. Marco, J. L., et al. (2011). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Bioorganic & medicinal chemistry letters, 21(1), 307–310. [Link]
-
Smrecnik, N., et al. (2006). Effects of cannabinoids on the anxiety-like response in mice. Pharmacological reports : PR, 58(2), 200–206. [Link]
-
The University of New Orleans. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. Retrieved from [Link]
-
Tian, T., et al. (2024). Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. Heliyon, 10(10), e30896. [Link]
-
Tius, M. A. (2020). Molecular Mechanism and Cannabinoid Pharmacology. Journal of the Hawaii Medical Association, 79(7), 18-21. [Link]
-
Verty, A. N., et al. (2014). 4-Amino-1,2,4-triazole can be more effective than commercial nitrification inhibitors at high soil temperatures. Soil Research, 52(7), 735-742. [Link]
-
Voronkov, A., et al. (2024). In silico study of properties in the series of 1-alkyl-4-(((5-nitrofuran-2-yl)methylene)amino)- 1,2,4-triazole halides. Farmatsevtychnyi zhurnal, 79(1), 3-13. [Link]
-
W. J. Burnett, et al. (1989). Carcinogenicity of N1-[tris(hydroxymethyl)]methyl-4-nitro-o-phenylenediamine fed to mated and non-mated Sprague-Dawley rats. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 27(10), 691–697. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. mdpi.com [mdpi.com]
- 4. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine: A Technical Guide to CNS and Analgesic Profiling
Topic: In vivo validation of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine activity in animal models Content Type: Publish Comparison Guide
Executive Summary & Compound Profile
N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (hereafter referred to as NDT-Indazole ) represents a specific class of fused bicyclic heterocycles. Structurally, the 4,5,6,7-tetrahydroindazole core is a privileged scaffold in medicinal chemistry, frequently associated with Sigma-1 Receptor (S1R) modulation , 5-HT3 antagonism , and inflammatory signaling inhibition .
Unlike fully aromatic indazoles (e.g., Granisetron), the tetrahydro- form introduces stereochemical complexity and altered lipophilicity, making it a prime candidate for crossing the Blood-Brain Barrier (BBB) to target central neuropathic pathways.
This guide outlines the rigorous in vivo validation of NDT-Indazole, positioning it against established standards like S1RA (E-52862) and Gabapentin . The focus is on verifying its efficacy in neuropathic pain attenuation and neuroinflammation , the two most probable therapeutic indications for this pharmacophore.
Key Chemical & Biological Attributes
| Feature | Specification | Implication for In Vivo Study |
| Core Scaffold | Tetrahydroindazole | High affinity for Sigma-1 / 5-HT receptors. |
| Lipophilicity (cLogP) | ~1.0 - 1.5 (Est.) | Moderate; ideal for CNS penetration without high accumulation. |
| pKa | Basic (Amine) | Likely requires formulation in buffered saline or cyclodextrin (HP-β-CD). |
| Primary Target | Putative Sigma-1 (S1R) | Modulates calcium signaling and ER stress response. |
Mechanistic Hypothesis & Signaling Pathways
To validate NDT-Indazole, one must understand its likely mechanism. Based on structural homology to known ligands (e.g., S1RA), NDT-Indazole is hypothesized to act as a Sigma-1 Receptor Antagonist .
Under neuropathic stress, S1R translocates from the Mitochondria-Associated Membrane (MAM) to the plasma membrane, interacting with NMDA receptors (NMDAR) to amplify pain signaling (Central Sensitization). NDT-Indazole is predicted to block this translocation.
Diagram 1: Putative Mechanism of Action (S1R Antagonism)
Caption: NDT-Indazole prevents S1R translocation to the plasma membrane, reducing NMDAR phosphorylation and subsequent central sensitization.
Comparative Analysis: NDT-Indazole vs. Standards
When publishing validation data, reviewers require benchmarking against the "Standard of Care" (SoC) or "Tool Compounds."
| Feature | NDT-Indazole (Candidate) | S1RA (E-52862) (Mechanism Standard) | Gabapentin (Clinical Standard) |
| Mechanism | Putative S1R Antagonist | Selective S1R Antagonist | α2δ-1 Calcium Channel Ligand |
| Bioavailability | Unknown (Likely High) | High (>60%) | Variable (Saturable transport) |
| Sedation Potential | Low (Predicted) | Low | High (Dose-limiting side effect) |
| Onset of Action | Fast (Lipophilic amine) | Moderate | Slow (Titration required) |
| Target Assay | Formalin Test / CCI Model | Capsaicin / CCI Model | CCI / SNI Model |
In Vivo Validation Protocols
Protocol A: Pharmacokinetic (PK) Profiling (The "Go/No-Go" Step)
Before efficacy testing, you must confirm the compound reaches the brain.
-
Subjects: Male CD-1 Mice (n=3 per timepoint).
-
Dose: 10 mg/kg (i.p.) or 30 mg/kg (p.o.).
-
Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline.
-
Sampling: Plasma and Brain tissue at 0.25, 0.5, 1, 4, and 24 hours.
-
Analysis: LC-MS/MS (MRM mode).
-
Success Criteria: Brain/Plasma ratio > 0.3 (indicates CNS penetration).
Protocol B: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This is the gold standard for validating the tetrahydroindazole scaffold's analgesic potential.
-
Surgery (Day 0):
-
Anesthetize rats (SD, 200-250g) with Isoflurane.
-
Expose the common sciatic nerve at the mid-thigh level.
-
Loosely tie 4 ligatures (chromic gut 4-0) around the nerve (1mm spacing).
-
Sham Group: Expose nerve but do not ligate.
-
-
Recovery & Baseline (Days 1-13):
-
Allow animals to recover. Mechanical allodynia typically develops by Day 7.
-
Test: Von Frey filaments (Up-Down method). Establish baseline withdrawal threshold (<4g indicates allodynia).
-
-
Treatment (Day 14 - Acute Challenge):
-
Group 1: Vehicle (i.p.).
-
Group 2: Gabapentin (100 mg/kg, i.p.) - Positive Control.
-
Group 3: NDT-Indazole (Low Dose: 10 mg/kg).
-
Group 4: NDT-Indazole (High Dose: 40 mg/kg).
-
-
Readout:
-
Measure Paw Withdrawal Threshold (PWT) at 30, 60, 120, and 240 minutes post-dose.
-
Protocol C: The Formalin Test (Phase II Inhibition)
To distinguish between pure analgesic (opioid-like) and anti-hyperalgesic (S1R-like) effects. S1R antagonists typically inhibit Phase II (inflammatory/central sensitization) but not Phase I (acute nociception).
-
Injection: Inject 20 µL of 2.5% formalin into the dorsal surface of the hind paw.
-
Observation: Record "licking/biting time" in 5-minute bins for 60 minutes.
-
Validation Logic:
-
If NDT-Indazole reduces Phase I (0-5 min): Suggests Sodium Channel block or Opioid activity.
-
If NDT-Indazole reduces Phase II (15-45 min): Confirms Central Sensitization block (S1R profile).
-
Experimental Workflow & Data Logic
The following workflow ensures that the data generated is self-validating. If the PK fails, the efficacy study is moot. If the Rotarod test fails, the analgesic data is confounded by sedation.
Diagram 2: Validation Decision Tree
Caption: Step-wise validation workflow. Motor coordination (Rotarod) is critical to ensure "pain relief" is not actually "sedation."
Expected Results & Interpretation
When preparing your manuscript or internal report, structure your results against these expectations:
-
Dose-Dependency: NDT-Indazole should restore Paw Withdrawal Thresholds (PWT) in the CCI model in a dose-dependent manner (e.g., ED50 ~15-20 mg/kg).
-
Ceiling Effect: Unlike opioids, S1R ligands often show a "ceiling effect" where they return sensitivity to baseline but do not induce anesthesia (numbness) in healthy paws.
-
Motor Function: In the Rotarod test, NDT-Indazole should NOT significantly reduce latency to fall, distinguishing it from Gabapentin (which often causes ataxia).
References
-
Romero, L., et al. (2012). "Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization." British Journal of Pharmacology. Link
-
Bennett, G. J., & Xie, Y. K. (1988). "A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man." Pain. Link
-
Vela, J. M., et al. (2015). "Sigma-1 receptor antagonists: a new class of neuromodulatory analgesics." Central Nervous System Agents in Medicinal Chemistry. Link
-
PubChem Compound Summary. "4,5,6,7-tetrahydro-1H-indazol-4-amine derivatives." National Library of Medicine. Link
A Comparative Analysis of Chiral 4-Aminotetrahydroindazoles: A Guide to Stereoselective Synthesis, Separation, and Biological Evaluation
This guide provides a comprehensive comparative analysis of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine and its enantiomers. Due to the limited specific literature on this exact molecule, this document uses closely related, well-documented 4-aminotetrahydroindazole analogues as a case study to illustrate the critical principles of stereoisomerism in this important chemical class. We will delve into the synthetic routes to the racemic mixture, methodologies for chiral resolution, and a comparative analysis of the distinct biological activities exhibited by the individual (R)- and (S)-enantiomers, supported by experimental data from authoritative sources.
The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of molecules targeting a range of biological entities, including kinases, G-protein coupled receptors, and metabolic enzymes[1][2]. The introduction of an amino group at the C4 position creates a chiral center, leading to enantiomeric pairs that often exhibit significant differences in potency, selectivity, and safety profiles. Understanding and controlling this stereochemistry is therefore paramount in drug discovery and development.
Synthesis and Chiral Resolution of 4-Aminotetrahydroindazoles
The synthesis of the racemic 4-aminotetrahydroindazole core typically begins with the construction of the bicyclic ketone. A common and effective method is the condensation of a 1,3-cyclohexanedione derivative with a substituted hydrazine, such as methylhydrazine, to form the 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one intermediate.
The crucial amino group is then introduced at the C4 position. A widely used method is reductive amination, where the ketone is treated with an amine (e.g., methylamine for the target compound) in the presence of a reducing agent like sodium cyanoborohydride. This process is highly efficient but generates the product as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.
Separating these enantiomers—a process known as chiral resolution—is essential for evaluating their individual properties. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose on an analytical and semi-preparative scale. Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are particularly effective at resolving chiral amines through differential interactions like hydrogen bonding, π-π stacking, and steric hindrance[3][4].
Caption: Workflow for Synthesis and Chiral Resolution.
Comparative Biological Activity: A Case Study in DHODH Inhibition
While specific biological data for the enantiomers of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine are not publicly available, a comprehensive study on structurally analogous compounds highlights the profound impact of stereochemistry. Research into novel inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway and a target for autoimmune diseases and cancer, provides a compelling case study[5].
In this study, the enantiomers of various 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine derivatives were synthesized and evaluated for their ability to inhibit DHODH. The results consistently and dramatically demonstrated that the biological activity resides almost exclusively in the (R)-enantiomer.
Quantitative Comparison of Enantiomeric Activity
The inhibitory potency of the compounds was quantified by measuring their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor.
| Compound Reference | Enantiomer Configuration | DHODH IC₅₀ (nM) | Eudismic Ratio (S/R) |
| Analog 1 | (R) | 15 | > 667 |
| (S) | > 10,000 | ||
| Analog 2 | (R) | 34 | > 294 |
| (S) | > 10,000 | ||
| Analog 3 | (R) | 55 | > 182 |
| (S) | > 10,000 | ||
| Data synthesized from authoritative research on DHODH inhibitors[5]. The Eudismic Ratio is the ratio of the IC₅₀ of the less active (distomer) to the more active (eutomer) enantiomer. |
As the data clearly show, the (R)-enantiomers are potent inhibitors with IC₅₀ values in the low nanomolar range, while the corresponding (S)-enantiomers are essentially inactive. This stereoselectivity underscores the importance of a precise three-dimensional fit between the drug molecule and its biological target.
Caption: Stereospecific Binding to a Biological Target.
The superior activity of the (R)-enantiomer is attributed to its specific spatial arrangement, which allows for optimal interactions with key residues within the DHODH binding pocket. The (S)-enantiomer, being a mirror image, cannot achieve the same complementary fit, likely resulting in steric clashes or the inability to form crucial hydrogen bonds, rendering it inactive.
Experimental Protocols
To facilitate further research in this area, we provide detailed, validated protocols for the chiral separation and biological evaluation of 4-aminotetrahydroindazole derivatives.
Protocol 1: Chiral HPLC Separation
This protocol describes a general method for the analytical separation of the (R)- and (S)-enantiomers of a 4-aminotetrahydroindazole.
Objective: To resolve the racemic mixture into its individual enantiomers.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Stationary Phase (CSP) Column: e.g., CHIRALPAK® IE (Amylose tris(3,5-dichlorophenylcarbamate)).
-
Mobile Phase: HPLC-grade Hexane and Isopropanol (IPA).
-
Racemic sample dissolved in mobile phase.
Procedure:
-
System Preparation: Equilibrate the HPLC system and chiral column with the mobile phase (e.g., 90:10 Hexane:IPA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve approximately 1 mg of the racemic compound in 1 mL of the mobile phase.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Analysis: The two enantiomers will elute at different retention times (tR). The peak area can be used to determine the enantiomeric excess (ee) of a non-racemic sample.
Caption: Experimental Workflow for Chiral HPLC.
Protocol 2: In Vitro DHODH Inhibition Assay
This protocol outlines a colorimetric enzymatic assay to determine the IC₅₀ of a test compound against human DHODH[5].
Objective: To quantify the inhibitory potency of each enantiomer.
Principle: The assay measures the enzymatic activity of DHODH by monitoring the reduction of a terminal electron acceptor, 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600 nm.
Materials:
-
Recombinant human DHODH enzyme.
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0).
-
Substrates: Dihydroorotate (DHO), Coenzyme Q10.
-
Electron Acceptor: DCIP.
-
Test compounds (dissolved in DMSO).
-
96-well microplate and plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of each enantiomer in DMSO.
-
Reaction Mixture: In each well of a 96-well plate, add assay buffer, DHO, and Coenzyme Q10.
-
Inhibitor Addition: Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the respective wells.
-
Enzyme Initiation: Initiate the reaction by adding the DHODH enzyme to all wells.
-
Kinetic Reading: Immediately place the plate in a plate reader and monitor the decrease in absorbance at 600 nm over time (e.g., for 30 minutes).
-
Data Analysis: Calculate the rate of reaction (Vmax) for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
The comparative analysis of 4-aminotetrahydroindazoles unequivocally demonstrates the critical importance of stereochemistry in drug design. As illustrated by the DHODH inhibitor case study, enantiomers of the same compound can possess vastly different biological activities, with one being highly potent and the other completely inactive[5]. This highlights the necessity of synthesizing or separating and then testing enantiomerically pure compounds during the drug discovery process. Methodologies such as chiral HPLC are indispensable tools for achieving this resolution, enabling researchers to accurately assess the pharmacological and toxicological profile of the desired therapeutic agent and avoid the potential complications of administering a racemic mixture.
References
-
McQuaid, L. A., Latz, J. E., Clemens, J. A., Fuller, R. W., Wong, D. T., & Mason, N. R. (1989). Substituted 5-amino-4,5,6,7-tetrahydroindazoles as partial ergoline structures with dopaminergic activity. Journal of Medicinal Chemistry, 32(10), 2388–2396. [Link]
-
Burch, J. D., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry, 58(9), 3806–3816. [Link]
-
Ladds, M. J. G. H., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(10), 5446–5463. [Link]
-
Maher, H. M. (2014). Amylose Derivatives as Versatile Chiral Selectors for Enantiomeric Separation in High-Performance Liquid Chromatography and Capillary Electrophoresis. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-202. [Link]
Sources
- 1. Substituted 5-amino-4,5,6,7-tetrahydroindazoles as partial ergoline structures with dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Comparison Guide: Benchmarking N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine vs. Granisetron
Executive Summary & Strategic Context
This guide outlines the protocol for benchmarking N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (hereafter referred to as Compound A ) against the industry-standard reference, Granisetron .
Compound A represents a "reduced scaffold" pharmacophore. While Granisetron utilizes a complex bicyclic amine (endo-9-methyl-9-azabicyclo[3.3.1]nonane) side chain to achieve nanomolar affinity, Compound A retains the core indazole-like geometry but substitutes the side chain with a simplified dimethyl amine.
Why this comparison matters:
-
Fragment-Based Drug Discovery (FBDD): Determining the "Ligand Efficiency" (LE) of the core scaffold.
-
Metabolic Stability: Simplified amines often exhibit different metabolic profiles (CYP450 interaction) compared to bulky azabicycles.
-
Cost-to-Efficacy Ratio: Benchmarking whether the synthetic complexity of Granisetron is strictly necessary for specific therapeutic windows.
Molecular Profiles
| Feature | Test Candidate (Compound A) | Reference Standard (Granisetron) |
| IUPAC Name | N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine | 1-methyl-N-((1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide |
| CAS No. | 1094844-96-8 | 109889-09-0 |
| Core Structure | Tetrahydroindazole (Saturated ring) | Indazole (Aromatic ring) |
| Pharmacophore | H-bond acceptor (N2) + Basic Amine | H-bond acceptor (N2) + Amide Linker + Basic Amine (Bicyclic) |
| Primary Target | 5-HT₃ Receptor (Antagonist) | 5-HT₃ Receptor (Antagonist) |
| Key Property | High Solubility, Low MW (Fragment) | High Affinity, High Potency |
Mechanism of Action: 5-HT₃ Antagonism
The 5-HT₃ receptor is a ligand-gated ion channel.[1][2] Upon activation by Serotonin (5-HT), the channel opens, allowing cation influx (
-
Granisetron Mode: Orthosteric competitive antagonist. It binds to the interface of the
subunits, preventing channel opening. -
Compound A Hypothesis: Due to the structural similarity (basic amine + lipophilic core), Compound A is predicted to bind the same orthosteric site but with faster dissociation kinetics (
) due to fewer Van der Waals contact points compared to Granisetron's bicyclic tail.
Visualization: 5-HT₃ Signaling & Blockade
Figure 1: Signal transduction pathway of the 5-HT3 receptor. Red lines indicate the competitive blockade mechanism where Compound A is benchmarked against Granisetron.
Experimental Protocols
To validate Compound A, you must perform a Self-Validating Screening Cascade . This involves two orthogonal assays: Binding (Affinity) and Functional (Efficacy).
Experiment A: Radioligand Competition Binding (Affinity)
Objective: Determine the
-
Receptor Source: HEK293 cells stably expressing human 5-HT₃A.
-
Radioligand:
-Granisetron (Specific Activity ~80 Ci/mmol). -
Reference: Unlabeled Granisetron (
to M). -
Test: Compound A (
to M).
Protocol Steps:
-
Membrane Prep: Homogenize HEK293-5HT3A cells in Tris-HCl buffer; centrifuge to isolate membrane fraction.
-
Incubation: Mix 50 µg membrane protein + 0.5 nM
-Granisetron + Varying concentrations of Compound A. -
Equilibrium: Incubate for 60 mins at 25°C.
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Quantification: Liquid Scintillation Counting.
Data Analysis:
Calculate
Experiment B: FLIPR Calcium Flux Assay (Functional Efficacy)
Objective: Confirm if binding translates to functional antagonism (blocking
Protocol Steps:
-
Seeding: Plate cells in 384-well black-wall plates.
-
Dye Loading: Load cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins.
-
Pre-treatment: Add Compound A or Granisetron (Reference) and incubate for 15 mins.
-
Stimulation: Inject Serotonin (
concentration, typically 1-3 µM) via the FLIPR fluidics head. -
Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) for 180 seconds.
Benchmarking Workflow & Decision Logic
This workflow ensures that data generated for Compound A is contextualized correctly against the reference.
Figure 2: The sequential screening cascade. Compound A must demonstrate specific binding affinity (<10 µM) before progressing to functional cost-intensive assays.
Anticipated Results & Data Interpretation
When publishing your comparison, structure your data table as follows. The values below are representative expectations based on Structure-Activity Relationship (SAR) principles for tetrahydroindazoles vs. full aromatic indazoles.
| Parameter | Granisetron (Reference) | Compound A (Test) | Interpretation |
| Binding Affinity ( | 0.2 - 0.8 nM | Expected: 500 - 2000 nM | Compound A lacks the bicyclic anchor, likely reducing affinity by 3-4 logs. |
| Functional Potency ( | ~1.0 nM | Expected: ~5 µM | Higher concentration required to block 5-HT induced flux. |
| Ligand Efficiency (LE) | ~0.35 | Expected: >0.40 | Despite lower potency, Compound A is much smaller (MW ~165 vs 312), potentially indicating a highly efficient core binder. |
| cLogP (Lipophilicity) | 2.3 | Expected: ~1.1 | Compound A is significantly more hydrophilic, suggesting better aqueous solubility. |
| TPSA (Polar Surface Area) | 44 Ų | ~30 Ų | High blood-brain barrier (BBB) permeability potential. |
Technical Insight for the Researcher
If Compound A shows a
References
-
Sanger, G. J., & Nelson, D. R. (1989). Selective and functional 5-hydroxytryptamine3 receptor antagonism by BRL 43694 (granisetron).[3] European Journal of Pharmacology, 159(2), 113–124.
-
Lummis, S. C. (2012). 5-HT3 receptors.[1][4][5][6][7][8] Journal of Biological Chemistry, 287(48), 40239-40245.
-
Blower, P. R. (2002). A pharmacologic profile of granisetron (Kytril). Seminars in Oncology, 29(4 Suppl 12), 3-9.
-
ChemScene. (n.d.). N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Product Data. ChemScene Building Blocks.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 74197-17-4|4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparative Guide to Tetrahydroindazoles and Other Privileged Heterocyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a continuous journey of design, synthesis, and evaluation. Central to this endeavor is the strategic selection of molecular scaffolds that serve as the foundation for building new drugs.[1][2] Heterocyclic compounds, particularly those designated as "privileged scaffolds," have emerged as a cornerstone of modern drug discovery.[3][4][5][6] These are not merely inert frameworks; they are structurally complex motifs that possess an inherent ability to interact with a variety of biological targets, offering a significant head start in the hit-to-lead process.[4][6]
This guide provides an in-depth, head-to-head comparison of the tetrahydroindazole scaffold against other prominent heterocyclic systems. Moving beyond a simple catalog of structures, we will dissect the underlying principles that govern their utility, from physicochemical properties and synthetic accessibility to their performance in biological systems. The insights presented herein are grounded in experimental data and are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their own discovery programs.
The Rise of the Privileged Scaffold: A Paradigm of Efficiency
The "privileged structure" concept, first articulated by Evans et al. in 1988, describes molecular frameworks that can serve as ligands for multiple, distinct biological targets.[4] This promiscuity is not random; it arises from the scaffold's ability to present key pharmacophoric features—hydrogen bond donors and acceptors, hydrophobic regions, and defined three-dimensional geometries—in a pre-organized fashion that is complementary to the binding sites of entire protein families, such as kinases and G protein-coupled receptors.[6] The strategic use of these scaffolds accelerates the discovery process by focusing chemical library design on biologically relevant regions of chemical space.[3][6]
However, it is crucial to distinguish a truly privileged scaffold from a Pan-Assay Interference Compound (PAINS).[4] While PAINS may show activity in numerous assays, this is often due to non-specific mechanisms rather than specific, drug-like interactions.[4] A genuine privileged scaffold provides a template for generating potent and selective ligands through targeted modifications.[4]
Caption: Interaction map of privileged scaffolds with major biological target families.
In Focus: The Tetrahydroindazole Scaffold
The tetrahydroindazole core is a bicyclic system comprising a fused pyrazole and cyclohexene ring. This partial saturation is its defining feature, distinguishing it from its fully aromatic counterpart, indazole. This structural nuance has profound implications for its application in drug design.
Key Attributes:
-
Three-Dimensionality: Unlike planar aromatic systems, the non-aromatic portion of the tetrahydroindazole scaffold imparts a distinct three-dimensional character. This is highly advantageous for targeting the complex, non-planar binding sites of many proteins, particularly in the realm of protein-protein interaction (PPI) inhibition.[7][8][9]
-
Tunable Physicochemical Properties: The scaffold contains both a hydrogen bond-donating N-H group and a hydrogen bond-accepting nitrogen atom within the pyrazole ring.[10] The saturated portion provides a modifiable framework to control lipophilicity and solubility, key parameters in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Synthetic Tractability: The synthesis of tetrahydroindazoles is well-established, often proceeding through the condensation of a substituted hydrazine with a 1,3-cyclohexanedione derivative.[11] This accessibility allows for the creation of diverse libraries by varying substituents on both the aromatic and non-aromatic rings.
-
Proven Biological Activity: The tetrahydroindazole scaffold has been successfully employed to develop potent and selective inhibitors against a range of important drug targets, including Cyclin-Dependent Kinase 2 (CDK2), Interleukin-2 Inducible T-Cell Kinase (ITK), and Dihydroorotate Dehydrogenase (DHODH).[12][13][14][15][16]
Head-to-Head Comparison: Tetrahydroindazole vs. Other Heterocyclic Scaffolds
The decision to use a particular scaffold is a multi-faceted one. Below, we compare tetrahydroindazole to other common heterocyclic cores, providing a rationale for its selection in specific contexts.
Tetrahydroindazole vs. Indazole/Indole
The most direct comparison is with the aromatic indazole and its well-known bioisostere, indole.[10]
-
Structural & Physicochemical: The key difference is the sp3-hybridized carbon framework in tetrahydroindazole versus the fully sp2-hybridized, planar systems of indazole and indole. This saturation breaks planarity, improving aqueous solubility and often leading to better metabolic stability.[1] Indazoles and indoles are generally more lipophilic. While indazole offers a hydrogen bond donor and acceptor like tetrahydroindazole, the indole only has a donor.[10]
-
Biological & Therapeutic Context: Indoles are ubiquitous in approved drugs, particularly targeting serotonin receptors and kinases.[4] Indazoles are also prominent kinase inhibitors, with drugs like axitinib and pazopanib on the market.[10] Tetrahydroindazoles, by virtue of their 3D shape, can access binding pockets that are inaccessible to their planar counterparts. For example, in the development of ITK inhibitors, the out-of-plane nature of the tetrahydroindazole scaffold was exploited to access a specific selectivity pocket, leading to a dramatic improvement in broad kinase selectivity.[12]
-
Verdict: Choose tetrahydroindazole when seeking to improve solubility, escape planarity, or target binding sites with specific 3D topographies. Choose indazole/indole for established targets where aromatic interactions (e.g., pi-stacking) are known to be critical for potency.
Tetrahydroindazole vs. Tetrahydrocarbazole
Both are partially saturated fused N-heterocycles, but the tetrahydrocarbazole is based on an indole fused to a cyclohexane.[17]
-
Structural & Physicochemical: Tetrahydrocarbazole, like tetrahydroindazole, possesses a non-planar structure.[17] However, it contains only a single nitrogen atom (a hydrogen bond donor), making it less polar overall than the two-nitrogen tetrahydroindazole system. This generally results in higher lipophilicity for tetrahydrocarbazoles.
-
Biological & Therapeutic Context: Tetrahydrocarbazoles are found in numerous natural products and have demonstrated a wide range of activities, including antibacterial, protein kinase inhibition, and antitumor effects.[17] The choice between these two often comes down to the specific hydrogen bonding and polarity requirements of the target binding site.
-
Verdict: Both are excellent scaffolds for introducing 3D character. Tetrahydroindazole offers more hydrogen bonding capability with its two nitrogen atoms. Tetrahydrocarbazole may be preferred when a slightly more lipophilic, single hydrogen-bond donor system is desired.
Tetrahydroindazole vs. Pyrimidine & Quinoline
These are classic six-membered ring systems, with pyrimidine being a diazine and quinoline being a fusion of benzene and pyridine.
-
Structural & Physicochemical: Pyrimidines and quinolines are fully aromatic and planar. Pyrimidine offers two hydrogen bond acceptors, while quinoline offers one. They are generally more rigid than tetrahydroindazole. Their planarity can be a liability, sometimes leading to issues with solubility or off-target effects like hERG inhibition or DNA intercalation.
-
Biological & Therapeutic Context: Both are extremely well-represented in approved drugs.[18] Pyrimidine is a cornerstone of many kinase inhibitors (e.g., imatinib), while quinoline is famous for its role in antimalarials (e.g., chloroquine) and more recent kinase inhibitors.[6] The synthetic chemistry for both is mature and allows for extensive diversification.
-
Verdict: Pyrimidine and quinoline are go-to scaffolds for many traditional drug targets, especially ATP-binding sites in kinases. Tetrahydroindazole offers a distinct advantage when moving away from flat, aromatic "ATP-mimetic" space is a strategic goal, potentially leading to novel binding modes and improved selectivity.
Comparative Data Summary
| Feature | Tetrahydroindazole | Indazole/Indole | Tetrahydrocarbazole | Pyrimidine | Quinoline |
| Geometry | Non-planar, 3D | Planar, 2D | Non-planar, 3D | Planar, 2D | Planar, 2D |
| H-Bond Donors | 1 (NH) | 1 (NH) | 1 (NH) | 0 | 0 |
| H-Bond Acceptors | 1 (N) | 1 (N) / 0 | 0 | 2 (N) | 1 (N) |
| Key Advantage | 3D shape, solubility | Established, pi-stacking | 3D shape, lipophilic | Versatile, H-bonding | Rigid, established |
| Potential Liability | Chiral center | Planarity, metabolism | Lipophilicity | Planarity, solubility | Planarity, basicity |
| Example Target(s) | DHODH, ITK, CDK2[11][12][13] | Kinases, 5-HT Rec.[4][10] | Kinases, Antibacterial[17] | Kinases, Antivirals[6] | Antimalarials, Kinases[6] |
Experimental Protocols & Workflows
Trustworthiness in scientific reporting requires transparent and reproducible methodologies. The following sections provide detailed, self-validating protocols for the synthesis and evaluation of a representative tetrahydroindazole derivative.
Synthesis of a Tetrahydroindazole-based DHODH Inhibitor
This protocol is adapted from methodologies reported for the synthesis of tetrahydroindazole inhibitors of human Dihydroorotate Dehydrogenase (DHODH).[11] The causality behind the choice of reagents is to effect a classical Knorr-type pyrazole synthesis followed by functionalization.
Workflow Diagram:
Caption: General synthetic workflow for tetrahydroindazole-based inhibitors.
Step-by-Step Protocol:
-
Step 1: Synthesis of 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (Core Scaffold)
-
Rationale: This is the key cyclocondensation step to form the bicyclic core. Acetic acid serves as a catalyst.
-
To a solution of 1,3-cyclohexanedione (1.0 equiv) in ethanol, add phenylhydrazine (1.0 equiv) and a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Collect the resulting precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the tetrahydroindazolone intermediate.[11]
-
-
Step 2: Reductive Amination to form 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
-
Rationale: This step introduces the amine handle, which is a key point for diversification and interaction with the target protein. Sodium cyanoborohydride is a mild reducing agent suitable for this transformation.
-
In a round-bottom flask, dissolve the tetrahydroindazolone from Step 1 (1.0 equiv) in methanol.
-
Add ammonium acetate (10 equiv) and sodium cyanoborohydride (1.5 equiv).
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction by carefully adding 1M HCl until the solution is acidic.
-
Basify the solution with aqueous NaOH and extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude amine by column chromatography.[11]
-
-
Step 3: Amide Coupling to Yield Final Inhibitor
-
Rationale: This is a standard peptide coupling reaction to append the final R-group. HATU is an efficient coupling reagent that minimizes side reactions.
-
Dissolve the amine from Step 2 (1.0 equiv) and the desired carboxylic acid (1.1 equiv) in DMF.
-
Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv).
-
Stir the reaction at room temperature for 4-8 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the final product by flash chromatography or preparative HPLC.[12]
-
Biological Evaluation: DHODH Enzymatic Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity (IC50) of test compounds against human DHODH.
Principle: The assay measures the enzymatic reduction of a co-substrate, which is coupled to the reduction of a colorimetric indicator, 2,6-dichlorophenolindophenol (DCIP). The rate of color change is proportional to enzyme activity.[11]
Caption: Schematic of the DHODH colorimetric enzymatic assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100, pH 8.0.
-
Prepare stock solutions of recombinant human DHODH, dihydroorotate, decylubiquinone (co-substrate), and DCIP in appropriate solvents.
-
Prepare a serial dilution of the tetrahydroindazole test compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 1 µL of the serially diluted test compound (or DMSO for control wells).
-
Add 25 µL of a solution containing dihydroorotate and DCIP.
-
Initiate the reaction by adding 25 µL of a solution containing DHODH enzyme and decylubiquinone.
-
Immediately place the plate in a microplate reader capable of kinetic reads.
-
-
Data Acquisition and Analysis:
-
Measure the decrease in absorbance at 600 nm every minute for 60-90 minutes.[11]
-
Calculate the initial reaction velocity (Vmax) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Perspectives
The tetrahydroindazole scaffold represents a compelling starting point for modern drug discovery campaigns. Its inherent three-dimensionality, combined with tunable physicochemical properties and proven success across multiple target classes, positions it as a highly valuable tool for medicinal chemists.[11][12][13]
While classic scaffolds like quinolines and pyrimidines will undoubtedly remain mainstays of drug design, the strategic advantage often lies in exploring less-planar, more complex chemical space. A head-to-head analysis reveals that the choice of scaffold is not arbitrary but a deliberate decision based on the specific challenges posed by the biological target. For programs seeking to enhance selectivity, improve ADME properties, or tackle challenging targets like protein-protein interactions, the tetrahydroindazole scaffold offers a distinct and powerful alternative to its more traditional heterocyclic cousins. The continued exploration and innovative functionalization of this and other next-generation scaffolds will be critical in delivering the safe and effective medicines of the future.[19]
References
- Engineered Protein Scaffolds as Leads for Synthetic Inhibitors of Protein-Protein Interactions.
- Scaffolds for blocking protein-protein interactions. PubMed.
- Privileged Scaffolds for Library Design and Drug Discovery.
- The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI.
- Privileged Scaffolds in Drug Discovery. Elsevier.
- Different scaffolds used for protein surface recognition and inhibition of PPIs (a) bivalent cyclodextrins.
- Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evalu
- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.
- Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry.
- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.
- Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evalu
- Tetrahydroindazole inhibitors of CDK2/cyclin complexes.
- Scaffolds for Blocking Protein-Protein Interactions. Bentham Science.
- Inhibitors of protein–protein interactions (PPIs): an analysis of scaffold choices and buried surface area. eScholarship, University of California.
- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed.
- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. SciLifeLab.
- Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II.
- Indazole bioisostere replacement of catechol in therapeutically active compounds.
- Bioisosteric Replacements. Cambridge MedChem Consulting.
- Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands.
- Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed.
- Substituted 5-amino-4,5,6,7-tetrahydroindazoles as partial ergoline structures with dopaminergic activity. Journal of Medicinal Chemistry.
- Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. PubMed.
- Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. PubMed.
- Indazoles in Drug Discovery. PharmaBlock.
- Emerging chemical scaffolds: The next generation of heterocycles in drugs. Scivilize.
- A Review on the Role of Heterocyclic Scaffolds in Drug Discovery.
- Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023).
- Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews.
- Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: A Journal of Drug Design and Discovery.
- Structure Activity Relationship.
- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews.
- Structure Activity Rel
- Identification of Mechanism of Action and Novel Compounds Targeting HsDHODH: Insights
- Design and Synthesis of Novel Dihydroorot
- Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase.
Sources
- 1. journalwjarr.com [journalwjarr.com]
- 2. rroij.com [rroij.com]
- 3. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All | MDPI [mdpi.com]
- 5. Privileged Scaffolds in Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Engineered Protein Scaffolds as Leads for Synthetic Inhibitors of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scaffolds for blocking protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [publications.scilifelab.se]
- 16. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wjarr.com [wjarr.com]
- 18. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Emerging chemical scaffolds: The next generation of heterocycles in drugs - American Chemical Society [acs.digitellinc.com]
A Researcher's Guide to Assessing the Kinase Selectivity of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Introduction
The pursuit of novel therapeutics often begins with a promising small molecule. N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, a compound with a privileged heterocyclic scaffold, represents such a starting point. While its precise molecular target is yet to be widely characterized in the public domain, its structural features suggest potential activity as a protein kinase inhibitor. For the purpose of this guide, we will postulate that its primary target is Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of cell cycle progression and a validated target in oncology.[1][2]
This guide provides a comprehensive framework for assessing the selectivity of this putative CDK2 inhibitor, which we will refer to as "Compound X". The principles and methodologies detailed herein are broadly applicable to any novel kinase inhibitor, offering a roadmap for researchers in drug discovery and development. A thorough understanding of a compound's selectivity is not merely an academic exercise; it is a critical determinant of its therapeutic potential, directly influencing both efficacy and safety.
The Imperative of Selectivity in Kinase Drug Discovery
The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding site.[3] This high degree of similarity presents a formidable challenge in developing inhibitors that selectively modulate a single desired kinase without affecting other, often closely related, family members.[4]
Why is selectivity paramount?
-
On-Target Efficacy: Concentrating the inhibitory activity on the intended target (e.g., CDK2) is crucial for maximizing the therapeutic effect at a given dose.
-
Off-Target Toxicity: Inhibition of other kinases can lead to unforeseen and undesirable physiological effects, resulting in toxicity.[4] For instance, first-generation CDK inhibitors often suffered from poor tolerability due to off-target activities.[2]
-
Mechanistic Clarity: A highly selective tool compound is invaluable for accurately dissecting the biological function of its target kinase in cellular and in vivo models.
To contextualize the selectivity assessment of Compound X, we will compare its hypothetical performance against two well-characterized clinical-stage CDK inhibitors:
-
Dinaciclib (SCH 727965): A potent inhibitor of multiple CDKs, including CDK1, CDK2, CDK5, and CDK9.[5][6] Its broader selectivity profile provides a benchmark for a less selective, multi-targeted agent.
-
Palbociclib (PD-0332991): The first FDA-approved CDK4/6 inhibitor, renowned for its high selectivity for CDK4 and CDK6 over other CDKs.[7][8] It serves as an exemplar of a highly selective kinase inhibitor.
The CDK2 Signaling Pathway
CDK2 plays a pivotal role in the G1/S phase transition of the cell cycle. Its activity is tightly regulated by binding to Cyclin E and Cyclin A. The Cyclin E/CDK2 complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA synthesis.[1][9] Dysregulation of the CDK2 pathway is a common feature in various cancers, making it an attractive therapeutic target.[10]
Caption: A tiered workflow for assessing kinase inhibitor selectivity.
Biochemical Selectivity: The Radiometric Kinase Assay
The gold standard for measuring direct enzymatic inhibition is the radiometric assay. [11][12]It directly measures the transfer of a radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate, providing a highly sensitive and unambiguous readout of kinase activity. [13] Principle: A kinase, its substrate (a peptide or protein), and the inhibitor are incubated with [γ-³²P]ATP. The reaction is stopped, and the radiolabeled substrate is separated from the free [γ-³²P]ATP, typically by spotting the mixture onto phosphocellulose paper which binds the substrate. [13]The amount of radioactivity incorporated into the substrate is then quantified.
Experimental Protocol: Radiometric Assay for CDK2
Materials:
-
Recombinant human CDK2/Cyclin E1 complex
-
Histone H1 protein (substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Unlabeled ATP
-
Compound X, Dinaciclib, Palbociclib (10 mM stocks in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter or phosphorimager
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 11-point, 3-fold dilutions starting from 100 µM) in DMSO.
-
Reaction Mix Preparation: Prepare a master mix containing the kinase reaction buffer, Histone H1 substrate (final concentration ~0.2 mg/mL), and the CDK2/Cyclin E1 enzyme (final concentration ~5-10 nM).
-
Initiate Reaction: In a 96-well plate, add 1 µL of diluted compound or DMSO (for control wells) to 24 µL of the reaction mix. Pre-incubate for 10 minutes at room temperature.
-
Start Phosphorylation: Add 25 µL of ATP solution (containing unlabeled ATP and [γ-³²P]ATP at a final concentration equal to the Kₘ for ATP, e.g., 100 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Spotting: Stop the reaction by adding an appropriate stop buffer (e.g., 3% phosphoric acid). Spot 20 µL from each well onto a sheet of P81 paper.
-
Washing: Wash the P81 paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Finally, rinse with acetone.
-
Quantification: Air dry the paper and quantify the radioactivity in each spot using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This protocol should be repeated for a panel of kinases (e.g., CDK1, CDK4, CDK5, CDK9, and a selection of unrelated kinases) to generate a biochemical selectivity profile.
In-Cell Target Engagement: The NanoBRET™ Assay
While biochemical assays are essential, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or target protein scaffolding. The NanoBRET™ Target Engagement assay measures compound binding to a target protein within intact, living cells. [14][15] Principle: This assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. [16]The target protein (CDK2) is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer binds to the NanoLuc®-CDK2 fusion, BRET occurs. A test compound that competes with the tracer for binding will disrupt BRET in a dose-dependent manner, allowing for the determination of intracellular affinity (IC₅₀). [17]
Experimental Protocol: NanoBRET™ for CDK2 Target Engagement
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding NanoLuc®-CDK2 fusion protein
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Kinase Tracer (e.g., K-10)
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, non-binding 96-well or 384-well assay plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection: Twenty-four hours before the assay, transfect HEK293 cells with the NanoLuc®-CDK2 plasmid DNA using FuGENE® HD according to the manufacturer's protocol. Plate the transfected cells into the assay plate.
-
Compound Addition: On the day of the assay, prepare serial dilutions of the test compounds in Opti-MEM®. Add the compounds to the wells containing the transfected cells.
-
Tracer Addition: Immediately after adding the compounds, add the NanoBRET® Tracer to all wells at a pre-determined optimal concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.
-
Substrate Addition & Reading: Add the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells. Read the plate within 10-20 minutes on a plate reader equipped with filters for donor emission (~450 nm) and acceptor emission (~610 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the inhibitor concentration and fit the curve to determine the cellular IC₅₀ value.
Global Selectivity Profiling: KiNativ™
To gain an unbiased, kinome-wide view of selectivity, chemoproteomic platforms like KiNativ™ are unparalleled. This activity-based protein profiling (ABPP) method assesses an inhibitor's ability to bind to native kinases within a complex cell lysate. [18][19] Principle: The KiNativ™ assay uses an irreversible, biotin-labeled acyl phosphate probe that covalently modifies a conserved lysine residue in the ATP-binding pocket of active kinases. [20][21]Cell lysates are first incubated with the test inhibitor. The inhibitor-bound kinases are protected from modification by the probe. After probe labeling, proteins are digested, and the biotin-labeled peptides are enriched using streptavidin. The relative abundance of these active-site peptides is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), revealing which kinases were engaged by the inhibitor. [22]
Experimental Workflow: KiNativ™ Profiling
Materials:
-
Cancer cell line of interest (e.g., HeLa, K562)
-
Lysis buffer
-
Test compounds
-
Biotinylated ATP/ADP acyl phosphate probe (ActivX™)
-
DTT and Iodoacetamide
-
Trypsin
-
Streptavidin-agarose beads
-
LC-MS/MS system
Procedure:
-
Lysate Preparation: Prepare a native protein lysate from the chosen cell line.
-
Inhibitor Incubation: Aliquot the lysate and incubate with different concentrations of the test compound (or DMSO for control) for a set time (e.g., 1 hour).
-
Probe Labeling: Add the biotinylated acyl phosphate probe to each lysate and incubate to label the active kinases that are not blocked by the inhibitor.
-
Reduction, Alkylation, and Digestion: Denature the proteins and reduce and alkylate the cysteine residues. Digest the entire proteome into peptides using trypsin.
-
Enrichment: Incubate the peptide mixture with streptavidin beads to capture the biotin-labeled peptides derived from the active sites of probe-modified kinases.
-
LC-MS/MS Analysis: Wash the beads extensively, elute the peptides, and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the spectral counts (or peak areas) for each kinase-derived active-site peptide. The percent inhibition is calculated by comparing the signal in the inhibitor-treated sample to the DMSO control for each identified kinase.
Comparative Data Analysis
The data from these assays allow for a quantitative comparison of selectivity. A selectivity profile can be constructed by comparing the potency of a compound against its primary target versus a panel of other kinases.
Hypothetical Selectivity Data
The following tables present hypothetical, yet plausible, data for our compounds of interest.
Table 1: Biochemical IC₅₀ Values (nM) against a Panel of CDKs
| Kinase | Compound X (putative CDK2i) | Dinaciclib (pan-CDKi) | Palbociclib (CDK4/6i) |
| CDK2/CycE | 15 | 1 | >10,000 |
| CDK1/CycB | 250 | 1 | >10,000 |
| CDK4/CycD1 | 1,200 | 100 | 11 |
| CDK5/p25 | 85 | 1 | >10,000 |
| CDK9/CycT | 900 | 4 | >10,000 |
Table 2: Cellular Target Engagement (NanoBRET™ IC₅₀, nM)
| Target | Compound X | Dinaciclib | Palbociclib |
| NanoLuc-CDK2 | 95 | 12 | >20,000 |
| NanoLuc-CDK4 | >10,000 | 850 | 98 |
Table 3: KiNativ™ Profiling (% Inhibition at 1 µM)
| Kinase Target | Compound X | Dinaciclib |
| CDK2 | 98% | 99% |
| CDK1 | 65% | 99% |
| CDK5 | 92% | 99% |
| AURKA | 15% | 75% |
| GSK3B | 5% | 88% |
| PLK1 | <2% | 60% |
Note: Palbociclib is highly selective and would show minimal inhibition of most kinases at 1 µM, so it is omitted from this table for brevity.
Interpreting the Results
-
Compound X: The data suggests that Compound X is a potent CDK2 inhibitor with good selectivity over CDK1 and excellent selectivity over CDK4 and CDK9 in biochemical assays. The cellular data confirms on-target engagement at CDK2. The KiNativ profile indicates high selectivity within the kinome, with some off-target activity on the closely related CDK5.
-
Dinaciclib: As expected, Dinaciclib demonstrates potent, broad-spectrum inhibition across multiple CDKs and other kinases, confirming its less selective profile. [5][23]* Palbociclib: The data highlights its exceptional selectivity for CDK4 over CDK2, consistent with its known mechanism of action. [24][25]
Visualizing Selectivity
The relationship between affinity, potency, and selectivity is crucial. A compound can be potent but not selective. True selectivity requires a significant potency window between the primary target and off-targets.
Caption: The interplay between affinity, potency, and selectivity.
Conclusion
Assessing the selectivity of a novel kinase inhibitor like N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a multifaceted process that is fundamental to its preclinical development. By employing a combination of direct enzymatic assays, live-cell target engagement studies, and unbiased proteomic profiling, researchers can build a comprehensive and reliable selectivity profile. This data-driven approach, which contrasts the novel agent against well-characterized benchmarks, is essential for making informed decisions, predicting potential safety liabilities, and ultimately, advancing the most promising candidates toward the clinic. The methodologies outlined in this guide provide a robust framework for any researcher embarking on the critical task of characterizing a new kinase inhibitor.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Jalili, P., & Saleh, M. (2025, January 10). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Clinical Cancer Drugs.
-
Acellera. (n.d.). Discovery of CDK2 inhibitors. Retrieved from [Link]
- Jalili, P., & Saleh, M. (2025, December 22). (PDF) Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review.
- Jalili, P., & Saleh, M. (2025, January 10). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Bentham Science.
- Johnson, A. J., Smith, L. L., Wagner, A. J., Hessler, J., Flynn, J. M., Jones, J. A., ... & Byrd, J. C. (2010). Dinaciclib (SCH727965) Is a Novel Cyclin Dependent Kinase Inhibitor That Promotes Selective Apoptosis In CLL Cells and Abrogates the Protective Effects of Microenvironment Cytokines. Blood, 116(21), 1998.
-
MD Anderson Cancer Center. (2023, May 31). The next generation of CDK inhibitors is coming. Retrieved from [Link]
- Lu, H., & Stratton, M. B. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery.
-
Taylor & Francis. (n.d.). Dinaciclib – Knowledge and References. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015, April 15). IBRANCE (palbociclib) Capsules, for Oral Use. Retrieved from [Link]
-
Wikipedia. (n.d.). Palbociclib. Retrieved from [Link]
- Klaeger, S., Gohlke, B., Scott, M., & Kuster, B. (2025, August 9). Measuring and interpreting the selectivity of protein kinase inhibitors.
- Parry, D., Guzi, T., Shanahan, F., Davis, N., Prabhavalkar, D., Wiswell, D., ... & Mallams, A. (2010). Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. ACS Medicinal Chemistry Letters, 1(5), 204–208.
-
EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
- Clark, A. S., & O'Dwyer, P. J. (2016). Palbociclib for the Treatment of Estrogen Receptor–Positive, HER2-Negative Metastatic Breast Cancer. Clinical Cancer Research, 22(15), 3755-3760.
- Flynn, J., Jones, J., Johnson, A. J., Andritsos, L., Maddocks, K., Jaglowski, S., ... & Byrd, J. C. (2015). Dinaciclib is a novel cyclin-dependent kinase inhibitor with significant clinical activity in relapsed and refractory chronic lymphocytic leukemia. Leukemia, 29(7), 1524–1529.
- Zhang, Y., & Amzel, L. M. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Schultze, D., Gedschold, R., & Schultze, D. (2024, December 12). The Cdk inhibitor dinaciclib as a promising anti-tumorigenic agent in biliary tract cancer. Oncotarget.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Robers, M. B. (2020, December 14). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io.
-
LINCS Data Portal. (n.d.). PLX-4720 KiNativ -- dose response experiment(LDG-1073: LDS-1076 ). Retrieved from [Link]
- Rader, J., & Rader, J. (2017, July 1). Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. Cancer Research.
- Duong-Ly, K. C., & Peterson, J. R. (2016). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 1360, 87–95.
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
- Franks, C. E., & La K. (2019). Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology, 11(4), e71.
-
LINCS Data Portal. (2017, September 25). OTSSP167 KiNativ -- single dose experiment (LDG-1185: LDS-1188). Retrieved from [Link]
-
ResearchGate. (n.d.). Assay of protein kinases using radiolabeled ATP: A protocol. Retrieved from [Link]
- Duong-Ly, K. C., & Peterson, J. R. (2016). A High-Throughput Radiometric Kinase Assay. PubMed, 26501904.
- Okubo, T., & Okubo, T. (2020). Analysis of the selection of CDK4/6 inhibitors based on experience using palbociclib. Molecular and Clinical Oncology, 13(4), 43.
- Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Gray, N. S. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & Biology, 18(6), 699-710.
- Cohen, S. M., & Cohen, S. M. (2017, June 26). Recent advances in methods to assess the activity of the kinome. F1000Research.
Sources
- 1. jipo [innovationsjournals-jipo.kglmeridian.com]
- 2. Acellera [acellera.com]
- 3. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Palbociclib - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 15. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 16. protocols.io [protocols.io]
- 17. eubopen.org [eubopen.org]
- 18. Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LINCS Data Portal [lincsportal.ccs.miami.edu]
- 21. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 22. researchgate.net [researchgate.net]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. Palbociclib for the Treatment of Estrogen Receptor–Positive, HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
Technical Guide: Reproducibility & Standardization of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Workflows
This guide is structured as a high-level technical manual for Senior Scientists and Medicinal Chemists. It addresses the specific challenges of working with N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS: 1094844-96-8), a critical tetrahydroindazole (THI) scaffold used in fragment-based drug discovery (FBDD) and as an intermediate for kinase and GPCR ligands.
Executive Summary & Core Directive
The Reproducibility Crisis: Experiments involving N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (hereafter referred to as THI-Amine-Me ) frequently suffer from batch-to-batch variability. This is rarely due to "bad synthesis" but rather three specific molecular ambiguities that researchers fail to control:
-
N1 vs. N2 Regioisomerism: The methylation of the indazole ring often yields mixtures of N1-methyl (desired) and N2-methyl (impurity) isomers that co-elute on standard C18 HPLC columns.
-
Cryptic Chirality: The C4-amine position creates a chiral center. Commercial supplies are typically racemic (50:50 mixture of R and S), yet biological activity is often enantioselective.
-
Free Base Instability: The secondary amine is prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂.
The Solution: This guide moves beyond basic "purity checks" and establishes a Self-Validating Protocol to ensure that the material you put into your assay is chemically and structurally defined.
Comparative Analysis: THI-Amine-Me vs. Alternatives
In medicinal chemistry campaigns, THI-Amine-Me is often compared to its non-methylated parent or aromatic analogs. The choice of scaffold dictates the physicochemical profile of the final drug candidate.
Table 1: Physicochemical & Functional Comparison
| Feature | THI-Amine-Me (Subject) | N-Desmethyl Analog (Alternative 1) | Aromatic Indazole-4-amine (Alternative 2) |
| Structure | N1-Methylated, Tetrahydro | Free NH, Tetrahydro | Aromatic Core |
| Lipophilicity (cLogP) | ~1.0 - 1.2 (Moderate) | ~0.5 (Low) | ~2.0 (High) |
| Solubility (pH 7.4) | High (>5 mM) | Very High (>10 mM) | Low (<100 µM) |
| H-Bond Donors | 1 (Amine) | 2 (Amine + Indazole NH) | 2 (Amine + Indazole NH) |
| Metabolic Stability | Moderate (N-demethylation risk) | Low (Glucuronidation at N1) | High (Aromatic stability) |
| Key Risk | Regioisomer contamination (N1/N2) | Promiscuous binding (H-bond donor) | Poor solubility / Aggregation |
| Best Use Case | CNS/Intracellular Targets (BBB penetrant) | Fragment Screening (High Solubility) | Kinase Hinge Binders (Flat) |
Scientist’s Insight: Choose THI-Amine-Me when targeting intracellular proteins where membrane permeability is critical. The N-methylation caps a polarity point, improving LogP. However, you must validate the N-methylation site, as the N2-isomer has a completely different hydrogen bond vector, potentially rendering your biological data artifacts.
Critical Quality Control: The "Self-Validating" Workflow
To ensure reproducibility, you cannot rely on the Certificate of Analysis (CoA) alone. You must implement an internal QC gate.
A. The Regioisomer Trap (N1 vs. N2)
Indazole methylation is governed by sterics and electronics. While N1 is thermodynamically favored, N2 is kinetically accessible.
-
Standard QC: 1H NMR often shows overlapping signals.
-
Advanced QC (Required): 1H-1H NOESY NMR .
-
N1-Methyl: You will see a Nuclear Overhauser Effect (NOE) correlation between the N-Methyl protons and the C7-protons of the tetrahydro ring.
-
N2-Methyl: You will see an NOE correlation between the N-Methyl protons and the C3-proton .
-
B. The Chiral Check
The C4 position is chiral.
-
Racemic Usage: If using the racemate, ensure your control compounds are also racemic.
-
Resolution: If biological activity varies >10x between batches, perform Chiral HPLC (Daicel Chiralpak AD-H or OD-H column) to check if one enantiomer is being enriched during workup.
Diagram 1: The QC Decision Matrix
This diagram illustrates the logic flow for validating the material before usage.
Safety Operating Guide
N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine proper disposal procedures
Executive Summary & Chemical Profile
Objective: This guide defines the operational protocol for the safe disposal of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS: 1094844-96-8).[1] As a Senior Application Scientist, I emphasize that this compound is not merely "chemical waste"; it is a bioactive heterocyclic amine. Its disposal must account for its basicity, potential for nitrosamine formation, and unknown chronic toxicity profiles.
Chemical Identity & Hazard Characterization:
| Property | Data | Operational Implication |
| CAS Number | 1094844-96-8 | Use for waste manifesting and inventory tracking.[1] |
| Formula | C₉H₁₅N₃ | High nitrogen content; incineration requires NOx scrubbing. |
| Functional Groups | Secondary Amine, Indazole | Basic (pH > 7). Incompatible with acids and oxidizers. |
| Physical State | Solid (typically) | Dust hazard during transfer; requires particulate respiratory protection. |
| Hazard Class | Irritant / Potential Toxic | Treat as GHS Category 2 (Skin/Eye Irritant) at minimum.[2] |
Core Directive: The Logic of Segregation
The "Why" Behind the Protocol: Effective disposal starts with segregation. You cannot simply throw this into a generic "Organic Waste" drum without analysis.
-
Basicity Rule: As a secondary amine, this compound is a Lewis base. Mixing it with strong acid waste streams (e.g., HCl, H₂SO₄) will generate immediate exothermic heat, potentially pressurizing waste containers.
-
Nitrosamine Hazard: Never mix this amine with nitrosating agents (e.g., nitrites, oxidizers). Secondary amines can react to form N-nitrosamines, which are potent carcinogens.
-
Chelation Potential: The indazole nitrogen can coordinate with heavy metals. Segregate from metal-bearing waste to prevent the formation of soluble, toxic metal-organic complexes that leach into groundwater.[1]
Visual: Waste Segregation Decision Tree
Caption: Logical flow for segregating amine waste streams to prevent incompatibility reactions.
Operational Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired stocks, weighing boat residues, contaminated gloves/wipes.[1]
-
Containment: Place solid waste in a clear, wide-mouth polyethylene (HDPE) jar or a double-lined hazardous waste bag.
-
Labeling: Apply a hazardous waste tag immediately.
-
Constituents: "N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine" (Do not use abbreviations).[3]
-
Hazards: Check "Toxic" and "Irritant".
-
-
Storage: Store in a secondary containment tray labeled "Solid Organic Waste."
-
Disposal Path: Lab Pack for Incineration. This method ensures complete thermal destruction of the heterocyclic ring.
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: HPLC effluent, reaction workups.
-
pH Check: Before adding to a carboy, verify the pH of the receiving container. Do not add to acidic waste.
-
Solvent Compatibility:
-
Non-Halogenated: If dissolved in Methanol, Ethanol, or DMSO, use the "Non-Halogenated Organic" stream.
-
Halogenated: If dissolved in DCM or Chloroform, use the "Halogenated Organic" stream.
-
-
Neutralization (Optional but Recommended for Large Volumes):
-
If you have a concentrated basic solution, you may carefully adjust pH to neutral (pH 6-8) using dilute acetic acid before adding to the main waste drum to minimize heat generation. Perform this in a fume hood.
-
-
Cap Management: Use vented caps on waste carboys if available, to prevent pressure buildup from off-gassing.
Spill Contingency & Emergency Response
Scenario: You drop a 5g vial of the solid powder on the floor.
Immediate Action:
-
Isolate: Evacuate the immediate 10ft radius.
-
PPE Upgrade: Wear nitrile gloves (double-glove recommended), safety goggles, and an N95 or P100 particulate respirator. Dust inhalation is the primary acute risk.
Visual: Spill Response Workflow
Caption: Step-by-step spill response to minimize aerosolization and exposure.
Cleanup Steps:
-
Dampen: Gently cover the powder with paper towels dampened with water or a dilute surfactant. This prevents dust from becoming airborne.[4][5][6][7]
-
Scoop: Use a plastic scoop or dustpan dedicated to chemical waste. Do not use a brush that will flick particles into the air.
-
Surface Decontamination: Wipe the area with a 1% Acetic Acid solution (to neutralize residual amine) followed by water.
-
Waste Transfer: Place all towels, gloves, and scoop residue into the Solid Hazardous Waste container.
Regulatory Compliance & Documentation
To ensure "Cradle-to-Grave" tracking (RCRA compliance), adhere to the following:
-
RCRA Classification: While not explicitly P- or U-listed, this compound should be treated as Characteristic Waste if it exhibits toxicity or if the waste stream is ignitable (D001) due to solvents.
-
Manifesting: Ensure the chemical name is fully written out on the disposal manifest.
-
Vendor Handoff: Disposal must be handled by a licensed hazardous waste transporter (e.g., Veolia, Clean Harbors) for incineration. Do not drain dispose.
References
-
National Institutes of Health (PubChem). (2023). 4,5,6,7-tetrahydro-1H-indazole Compound Summary. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Collect and Recycle. (2024). Amine Disposal for Businesses: Identification and Segregation. Retrieved from [Link]
Sources
- 1. 74197-17-4|4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 2. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
Personal Protective Equipment (PPE) & Handling Guide: N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
[1][2]
Part 1: Executive Safety Summary
N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a pharmaceutical building block structurally related to 5-HT3 antagonists (e.g., Granisetron).[1][2] While specific toxicological data for this exact intermediate is often limited in public registries, its structural alerts dictate that it be handled as a potent bioactive amine .
The Core Hazard:
-
Chemical Burns/Irritation: As a secondary amine, the free base is basic and potentially corrosive to mucous membranes (H314/H315).
-
Pharmacological Potency: Due to the indazole core, systemic absorption may trigger CNS effects.
-
Permeation Risk: Amines in organic solvents (DCM, DMF) exhibit rapid breakthrough times for standard nitrile gloves.
Immediate Action Required:
-
Do not handle on an open benchtop.
-
Do not use single-layer latex gloves.[2]
-
Do not dispose of with oxidizing agents.
Part 2: Risk-Based PPE Matrix
Table 1: PPE Specifications by Operation
| Protective Layer | Solid Handling (Weighing/Transfer) | Solution Phase (Synthesis/Extraction) | Rationale & Causality |
| Hand Protection | Double Nitrile (4 mil minimum) | Laminate (Silver Shield) under Nitrile | Amines in solvents (like DCM) permeate nitrile in <5 mins.[1][2] Laminate provides >4hr breakthrough protection. |
| Respiratory | N95/P100 (if outside hood) or Fume Hood (Sash <18") | Fume Hood (Mandatory) | The amine functionality can sensitize the respiratory tract; vapors are heavier than air. |
| Eye Protection | Chemical Splash Goggles | Face Shield + Goggles | Basic amines cause irreversible corneal opacity faster than acids.[2] Safety glasses are insufficient for liquids. |
| Body Protection | Lab Coat (Cotton/Poly) | Tyvek® Sleeves or Apron | Protects forearms from splashes during separatory funnel operations. |
Part 3: Operational Protocols
Containment & Engineering Controls
-
Primary Barrier: All open handling must occur within a certified chemical fume hood operating at 80–100 fpm face velocity .
-
Static Control: Tetrahydroindazoles as solids can be electrostatic. Use an ionizing fan or antistatic gun during weighing to prevent powder dispersal.
Weighing & Solubilization (The Critical Step)[2]
-
The Hazard: Adding solvent to the amine often generates heat (exothermic solvation).
-
Protocol:
-
Place the tared vial inside a secondary container (e.g., a crystallizing dish) within the hood.
-
Dispense the solid N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine using a disposable spatula.[2]
-
Solvent Addition: Add solvent slowly down the side of the vial.
-
Visual Check: If the solution turns dark immediately, check for incompatibility. (Note: These amines often darken upon oxidation; store under Argon).
-
Reaction Workup & Spill Management
-
Quenching: If used in a reaction, quench carefully. The basic nitrogen can form salts rapidly with acids, potentially precipitating unexpectedly.
-
Spill Cleanup:
Part 4: Visualization of Safety Logic
The following decision tree illustrates the logic for selecting PPE based on the physical state and quantity of the material. This ensures you are neither under-protected nor over-encumbered.[2]
Caption: Figure 1. Risk-Based PPE Decision Matrix. Note that organic solvents (right branch) trigger the requirement for laminate gloves due to rapid permeation.[2]
Part 5: Disposal & Waste Stream Management[1][2]
Proper disposal is critical to prevent downstream reactions in waste containers.
-
Segregation:
-
Container Labeling:
Part 6: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (2025). Compound Summary: 4,5,6,7-Tetrahydro-1H-indazole derivatives.[1][2][4][5] National Library of Medicine. [Link][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor. [Link][2]
Sources
- 1. 74197-17-4|4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. americanelements.com [americanelements.com]
- 5. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
